molecular formula C11H8F3N B180264 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile CAS No. 124276-61-5

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Cat. No.: B180264
CAS No.: 124276-61-5
M. Wt: 211.18 g/mol
InChI Key: WGLHDYUQTLHLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is a high-value chemical building block in medicinal chemistry and drug discovery research. Its core structure, featuring a cyclopropane ring fused to a benzonitrile scaffold with a trifluoromethyl group, is strategically important for creating compounds with defined conformations and unique electronic properties . This compound serves as a critical precursor in the synthesis of diverse, biologically active molecules, particularly phenylcyclopropane carboxamide derivatives, which are investigated for their distinct effects on cellular proliferation . The presence of the strong electron-withdrawing trifluoromethyl group on the phenyl ring is a key structural feature explored in enzyme inhibitor design. Research on analogous compounds suggests that such electron-withdrawing substituents can significantly enhance the potency of inhibitors targeting enzymes like Monoamine Oxidase A (MAO A) . Consequently, this reagent is of significant interest for developing novel pharmacological tools and potential therapeutics for central nervous system disorders, with its rigid cyclopropane core often serving as a strategic mimic for a double bond in lead optimization efforts .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLHDYUQTLHLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924770
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-61-5
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The document details a robust and efficient synthetic methodology, presents key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethylphenyl group can enhance metabolic stability and binding affinity, while the cyclopropyl ring introduces conformational rigidity. This guide focuses on a practical and scalable synthesis route employing phase-transfer catalysis.

Synthetic Pathway

The synthesis of this compound is achieved through the cyclopropanation of 4-(trifluoromethyl)phenylacetonitrile with a suitable 1,2-dihaloethane under phase-transfer catalytic conditions. This method offers high efficiency and avoids the need for strictly anhydrous solvents. The general reaction scheme is presented below:

Reaction_Scheme Starting_Material 4-(Trifluoromethyl)phenylacetonitrile Product This compound Starting_Material->Product 50% aq. NaOH, TEBAC Room Temperature Reagent 1-Bromo-2-chloroethane Reagent->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions.[1]

Materials:

  • 4-(Trifluoromethyl)phenylacetonitrile

  • 1-Bromo-2-chloroethane (BCE)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC)

  • Benzene (or a suitable alternative solvent like toluene)

  • 5% aqueous hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus (e.g., Kugelrohr)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 4-(trifluoromethyl)phenylacetonitrile, 1-bromo-2-chloroethane, 50% aqueous sodium hydroxide solution, and a catalytic amount of benzyltriethylammonium chloride (TEBAC).

  • Reaction Execution: Stir the mixture vigorously at ambient temperature. For more reactive starting materials, the reaction can be exothermic, and cooling may be necessary to maintain the desired temperature. In some cases, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.[1]

  • Work-up: Upon completion of the reaction (monitored by GC or TLC), dilute the dark reaction mixture with water and filter through Celite to remove any solids. If a solvent like benzene was used, separate the organic phase.[1]

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the phases. Wash the organic phase successively with 5% aqueous HCl and water.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain the final this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-(Trifluoromethyl)phenylacetonitrile[1]
Reagent 1-Bromo-2-chloroethane[1]
Catalyst Benzyltriethylammonium chloride (TEBAC)[1]
Base 50% aqueous Sodium Hydroxide[1]
Solvent Benzene (optional)[1]
Reaction Temperature Ambient to 50°C[1]
Reaction Time 4 hours (typical)[1]
Yield 60-70% (estimated based on similar substrates)[1]
Purification Method Vacuum Distillation[1]

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis process.

G Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactants: 4-(trifluoromethyl)phenylacetonitrile, 1-bromo-2-chloroethane, 50% aq. NaOH, TEBAC B Stir vigorously at ambient temperature or 50°C A->B C Monitor reaction completion (GC/TLC) B->C D Dilute with water and filter C->D E Phase separation D->E F Wash organic phase with 5% HCl and water E->F G Dry with MgSO4 and filter F->G H Concentrate under reduced pressure G->H I Purify by vacuum distillation H->I J Characterize final product (NMR, GC-MS) I->J

Caption: A step-by-step workflow for the synthesis and purification.

Conclusion

This guide provides a detailed and practical methodology for the synthesis of this compound. The use of phase-transfer catalysis offers an efficient, scalable, and operationally simple route to this important building block. The provided experimental protocol and workflow diagram serve as valuable resources for researchers in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide to 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 124276-61-5

Introduction

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is a synthetic organic compound featuring a central cyclopropane ring, a nitrile group, and a trifluoromethyl-substituted phenyl group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the strained cyclopropane ring offers a rigid scaffold that can orient substituents in precise three-dimensional space, and the nitrile group can participate in various biological interactions. This technical guide provides a comprehensive overview of the available data on its properties, synthesis, and potential biological activities, including detailed experimental protocols where available.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Phenylcyclopropanecarbonitrile1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
CAS Number 124276-61-5[1]935-44-4[2]124305-68-6
Molecular Formula C₁₁H₈F₃N[1]C₁₀H₉N[2]C₁₁H₈F₃N
Molecular Weight 211.19 g/mol 143.18 g/mol [2]211.19 g/mol
Boiling Point Not available133-137 °C @ 30 mmHg (lit.)[3]254.6±40.0 °C (Predicted)[4]
Density Not available1 g/mL at 25 °C (lit.)[3]1.29±0.1 g/cm³ (Predicted)[4]
Appearance Not available-White Crystal[4]
Storage Temperature Ambient[5]-Room Temperature[4]

Solubility: Solubility data for this compound is not explicitly available. However, based on its structure, it is expected to be soluble in common organic solvents such as chloroform and methanol.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring and the diastereotopic protons of the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl protons can provide information about their stereochemical relationship.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the trifluoromethylphenyl group, the cyclopropane ring, the nitrile carbon, and the trifluoromethyl carbon.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2300 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations, as well as C-F stretching bands, are also expected.

  • Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and efficient method for the synthesis of nitrile-substituted cyclopropanes involves a base-promoted Michael-initiated ring closure reaction. This approach utilizes the reaction of an arylacetonitrile with an α-bromo enenitrile in the presence of a base.

General Experimental Protocol for Nitrile-Substituted Cyclopropane Synthesis

This protocol is adapted from a general method and may require optimization for the specific synthesis of this compound.

Scheme 1: General Synthesis of Nitrile-Substituted Cyclopropanes

G A Arylacetonitrile E Nitrile-Substituted Cyclopropane A->E B α-Bromo Enenitrile B->E C Base (e.g., Cs₂CO₃) C->E D Solvent (e.g., CH₃CN) D->E

Caption: General reaction scheme for the synthesis of nitrile-substituted cyclopropanes.

Materials:

  • 4-(Trifluoromethyl)phenylacetonitrile

  • α-Bromoacrylonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(trifluoromethyl)phenylacetonitrile (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add α-bromoacrylonitrile (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the presence of the trifluoromethylphenyl and cyclopropane nitrile moieties suggests potential for various pharmacological activities. Trifluoromethyl-containing compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity. Cyclopropane rings are found in numerous biologically active molecules and can act as bioisosteres for other functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological targets.

Potential Signaling Pathway Involvement

Given the structural motifs, this compound could potentially interact with various signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. Further research is required to elucidate its specific molecular targets and mechanisms of action.

Experimental Protocols for Biological Evaluation

To assess the biological potential of this compound, a series of in vitro assays can be performed.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow for Cytotoxicity Assay

G A Seed cells in 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow of a standard MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a specific signaling pathway.

Workflow for Western Blot Analysis

G A Treat cells with the compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect protein bands G->H

Caption: General workflow for Western blot analysis.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein expression or phosphorylation.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its unique structural features warrant a thorough evaluation of its physicochemical properties and biological activities. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising molecule. Further studies are needed to fully elucidate its mechanism of action and to explore its potential applications in various disease models.

References

Physical and chemical characteristics of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological characteristics of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. The information is intended to support research, development, and application of this compound in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound featuring a cyclopropane ring and a trifluoromethyl-substituted phenyl group, both of which are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropane ring introduces conformational rigidity.

Table 1: Compound Identification

IdentifierValue
CAS Number 124276-61-5[1]
Molecular Formula C₁₁H₈F₃N[1]
IUPAC Name 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile[1]
Molecular Weight 211.19 g/mol
Appearance Light yellow oil[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Density Not experimentally determined-
Solubility Not experimentally determined-
pKa Not experimentally determined-
Purity 97%[1]
Storage Ambient Storage[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 1.43 - 1.49 (m, 2H)

  • δ 1.77 - 1.86 (m, 2H)

  • δ 7.40 - 7.62 (m, 4H)[2]

The multiplet between 1.43 and 1.86 ppm can be attributed to the diastereotopic protons of the cyclopropane ring. The multiplet in the aromatic region (7.40-7.62 ppm) corresponds to the protons on the trifluoromethyl-substituted phenyl ring.

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Experimental mass spectrometry data for this specific compound is not publicly available. However, analysis would be expected to show the molecular ion peak and fragmentation patterns consistent with the structure.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively published. However, a general synthetic approach can be inferred from related literature.

Proposed Synthesis

A plausible synthetic route involves the reaction of 4-(trifluoromethyl)phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base. This method is a common approach for the synthesis of substituted cyclopropanecarbonitriles.

G 4-(Trifluoromethyl)phenylacetonitrile 4-(Trifluoromethyl)phenylacetonitrile Reaction Cyclization 4-(Trifluoromethyl)phenylacetonitrile->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Strong_Base Strong Base (e.g., NaH) Strong_Base->Reaction Product 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarbonitrile Reaction->Product G Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Solvent_Evaporation Solvent Evaporation (Reduced Pressure) Column_Chromatography->Solvent_Evaporation Purified_Product Purified Product Solvent_Evaporation->Purified_Product

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the mechanism of action of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is not extensively available in current literature, a plausible mechanism can be postulated based on the well-documented activities of its constituent chemical moieties: the 4-(trifluoromethyl)phenyl group, the cyclopropane ring, and the nitrile functional group. This technical guide synthesizes available information on these components to propose a hypothetical mechanism of action, details relevant experimental protocols for its investigation, and provides a comparative analysis of related compounds. The primary hypothesized mechanism is centered around cytotoxicity towards cancer cell lines, driven by the electronic and steric properties of the trifluoromethylphenyl group, and enhanced by the conformational rigidity and metabolic stability conferred by the cyclopropane ring.

Introduction

This compound is a synthetic organic compound featuring three key structural motifs that are prevalent in medicinal chemistry. The strategic combination of a 4-(trifluoromethyl)phenyl group, a cyclopropane ring, and a nitrile moiety suggests potential for significant biological activity. The trifluoromethyl group is a common feature in many pharmaceuticals, known to enhance metabolic stability and binding affinity.[1][2] The cyclopropane ring introduces conformational rigidity, which can lead to improved potency and selectivity for biological targets.[3][4][5] The nitrile group, while potentially a site for metabolic activity, can also participate in crucial interactions with biological macromolecules.[6] This guide will explore the likely mechanism of action of this compound by dissecting the contributions of each of these fragments.

Proposed Mechanism of Action

Based on the analysis of its structural components, this compound is likely to exhibit cytotoxic activity against various cancer cell lines. The proposed mechanism involves the disruption of critical cellular processes essential for cancer cell proliferation and survival.

The 4-(trifluoromethyl)phenyl group is a strong electron-withdrawing moiety that can significantly influence the electronic distribution of the entire molecule, potentially leading to interactions with enzymatic targets. Compounds containing this group have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.[7] The trifluoromethyl group is known to increase lipophilicity, which may enhance the compound's ability to cross cell membranes and reach intracellular targets.[2]

The cyclopropane ring imposes a rigid conformation on the molecule. This rigidity can lock the 4-(trifluoromethyl)phenyl group into a specific orientation that is optimal for binding to a biological target, thereby enhancing potency.[3][4] Furthermore, the cyclopropane moiety is generally resistant to metabolic degradation, which can lead to a longer biological half-life.[3]

The nitrile group can act as a hydrogen bond acceptor and may be involved in key binding interactions with amino acid residues within a target protein. While it can be metabolized, its presence is crucial for the overall electronic and steric profile of the molecule.[6]

The synergistic effect of these three components likely results in a molecule that can effectively interact with and inhibit the function of proteins crucial for cell cycle progression or survival, leading to apoptosis or cell cycle arrest.

Diagram of the Proposed Signaling Pathway

Proposed_Mechanism_of_Action cluster_0 Cellular Environment Compound 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Cell_Membrane Cell Membrane Compound->Cell_Membrane Membrane Permeation (Enhanced by Lipophilicity) Intracellular_Target Intracellular Target (e.g., Enzyme, Receptor) Cell_Membrane->Intracellular_Target Binding to Target (Potentiated by Rigidity) Signaling_Cascade Disruption of Signaling Cascade Intracellular_Target->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Proposed mechanism of this compound.

Data Presentation: Comparative Bioactivity of Structurally Related Compounds

No direct quantitative data for this compound was identified. However, the following tables summarize the cytotoxic activities of compounds containing the 4-(trifluoromethyl)phenyl moiety and cyclopropane derivatives to provide a basis for expected potency.

Table 1: Cytotoxicity of Compounds Containing the 4-(Trifluoromethyl)phenyl Moiety

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Pyrazole derivative with 4-(trifluoromethyl)phenylMDA-MB-231 (Breast)5.01 ± 0.32[7]
Pyrazole derivative with 4-(trifluoromethyl)phenylMCF-7 (Breast)5.84 ± 0.76[7]
Pyrazole derivative with 4-(trifluoromethyl)phenylHCT-116 (Colon)5.57 ± 0.02[7]
Thiazolidinone with 3-(trifluoromethyl)phenylSKOV3 (Ovarian)Potent Activity[8]
Thiazolidinone with 3-(trifluoromethyl)phenylHeLa (Cervical)Potent Activity[8]

Table 2: Biological Activity of Cyclopropane-Containing Compounds

CompoundBiological ActivityTarget/AssayPotencyReference
TranylcypromineAntidepressantMonoamine Oxidase InhibitorClinically Used[9]
2-Amino-2-cyclopropylacetic acidEnhanced Metabolic StabilityPeptide SynthesisN/A[3]
Cyclopropane-containing analogsVariousVariousEnhanced Potency[5][9]

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the cytotoxic potential of the compound.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram of the Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (24/48/72h) Compound_Treatment->Incubation Assay Perform Viability Assay (e.g., MTT, LDH) Incubation->Assay Data_Collection Measure Signal (e.g., Absorbance, Fluorescence) Assay->Data_Collection Data_Analysis Calculate IC50 Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assays.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis can be performed.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

To confirm if cell death occurs via apoptosis, Annexin V/PI staining can be utilized.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the known pharmacological properties of its constituent parts. The compound is predicted to exhibit cytotoxic activity, likely through the inhibition of key cellular processes in cancer cells. The 4-(trifluoromethyl)phenyl group is expected to be the primary driver of this activity, with the cyclopropane ring enhancing potency and metabolic stability. The nitrile group may contribute to target binding. The experimental protocols outlined in this guide provide a clear path for the validation of this proposed mechanism and the comprehensive characterization of the compound's biological profile. Further research into this and similar molecules could lead to the development of novel therapeutic agents.

References

Discovery and historical overview of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a fluorinated organic compound of interest in medicinal chemistry. Due to the limited publicly available information on its specific discovery and historical development, this guide focuses on its synthesis, physicochemical properties, and the broader context of its structural motifs in drug design. The document includes a detailed experimental protocol for its synthesis, a summary of its known properties, and a discussion of the potential significance of the trifluoromethylphenyl and cyclopropane nitrile moieties in the development of therapeutic agents.

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Concurrently, the cyclopropane ring, as a small, strained carbocycle, offers a rigid conformational scaffold that can improve potency and selectivity while reducing off-target effects. The combination of these two structural features in this compound makes it a molecule of significant interest for the synthesis of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers.

Discovery and Historical Overview

The precise details of the initial discovery and historical development of this compound are not extensively documented in readily accessible scientific literature. The compound, identified by the CAS Number 124276-61-5, is available from several chemical suppliers, indicating its utility as a building block in organic synthesis. While a definitive "discovery" paper has not been identified, its synthesis is feasible through established chemical transformations, suggesting it may have been first prepared as part of broader synthetic explorations or as an intermediate in a multi-step synthesis of a more complex target molecule. Further investigation into patent literature and older chemical archives may yet reveal the seminal report of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in further chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 124276-61-5
Molecular Formula C₁₁H₈F₃N
Molecular Weight 211.18 g/mol
Appearance Light yellow oil
Purity Typically ≥97%
Storage Temperature Ambient

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data
¹H NMR (400 MHz, CDCl₃) δ 1.41 - 1.53 (m, 2H), 1.78 - 1.87 (m, 2H), 7.40 (d, J=8.34 Hz, 2H), 7.62 (d, J=8.34 Hz, 2H)

Note: Spectroscopic data is based on the supporting information from a cited experimental protocol. Further analytical data such as ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy would be beneficial for a more complete characterization.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted phenylacetonitrile. The following is a detailed experimental protocol adapted from available scientific literature.

Reaction Scheme:

synthesis 2-(4-(trifluoromethyl)phenyl)acetonitrile 2-(4-(Trifluoromethyl)phenyl)acetonitrile reaction_mixture 2-(4-(trifluoromethyl)phenyl)acetonitrile->reaction_mixture 1-bromo-2-chloroethane 1-Bromo-2-chloroethane 1-bromo-2-chloroethane->reaction_mixture NaOH_H2O NaOH (aq) NaOH_H2O->reaction_mixture TEBAC TEBAC TEBAC->reaction_mixture product This compound reaction_mixture->product 50 °C, 16 h

Figure 1: Synthetic scheme for this compound.

Materials:

  • 2-(4-(Trifluoromethyl)phenyl)acetonitrile

  • 1-Bromo-2-chloroethane

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • 1.2 N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • To a 25 mL round-bottom flask equipped with a condenser, add 2-(4-(trifluoromethyl)phenyl)acetonitrile (1.0 equiv), 1-bromo-2-chloroethane (1.5 equiv), and triethylbenzylammonium chloride (0.02 equiv).

  • Heat the resulting mixture to 50 °C in an oil bath.

  • Add a solution of sodium hydroxide (6.0 equiv) in water dropwise to the reaction mixture.

  • Allow the mixture to stir at 50 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous suspension with three 25 mL portions of dichloromethane.

  • Combine the organic layers and wash with three 50 mL portions of 1.2 N HCl (aq), three 50 mL portions of water, and one 50 mL portion of saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude material can be purified by flash chromatography to yield the desired product as a light yellow oil.

Expected Yield: 86%

Potential Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural components are prevalent in many biologically active molecules.

applications Core 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarbonitrile TFMP Trifluoromethylphenyl Moiety Core->TFMP CPN Cyclopropanecarbonitrile Moiety Core->CPN Properties Enhanced Metabolic Stability Increased Lipophilicity Improved Binding Affinity TFMP->Properties Scaffold Rigid Conformational Scaffold Potential for Novel Bioactivity CPN->Scaffold Drug Potential as a Building Block in Drug Discovery Properties->Drug Scaffold->Drug

Figure 2: Structural motifs and their potential contributions to drug discovery.

The trifluoromethylphenyl group is a common feature in many pharmaceuticals. Its strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and increase the binding affinity of a ligand to its target protein.

The cyclopropanecarbonitrile moiety provides a rigid three-dimensional structure that can be used to orient other functional groups in a specific spatial arrangement, which can be crucial for potent and selective interaction with a biological target. The nitrile group itself is a versatile functional group that can participate in hydrogen bonding or be further transformed into other functionalities such as amines or carboxylic acids.

Given these characteristics, this compound serves as a valuable starting material for the synthesis of a diverse range of more complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a readily synthesizable compound that incorporates two key structural motifs of high interest in medicinal chemistry. While its own biological activity remains to be fully explored, its value as a chemical building block for the creation of novel drug candidates is significant. This guide has provided the available technical data and a detailed synthetic protocol to facilitate its use in research and development. Further studies are warranted to elucidate the historical context of its discovery and to explore its potential as a pharmacologically active agent or a key intermediate in the synthesis of future medicines.

Comprehensive literature review on 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological significance based on structurally related compounds.

Physicochemical Properties

This compound is a specialty chemical available for research purposes.[1][2][3] Its key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 124276-61-5[1][4]
Molecular Formula C₁₁H₈F₃N[1][4]
Molecular Weight 211.18 g/mol [2]
IUPAC Name 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile[4]
SMILES Code FC(F)(F)C1=CC=C(C2(C#N)CC2)C=C1[2]
InChI Key WGLHDYUQTLHLHA-UHFFFAOYSA-N[4]
Appearance Not specified (likely a solid)
Purity Typically ≥97%[4]
Storage Conditions 2-8°C or Ambient Storage[2][4]
Hazard Statements H302, H315, H319, H335[4]

Synthesis and Experimental Protocols

Synthesis via α-Alkylation of Arylacetonitrile

This method involves the cyclization of an appropriate arylacetonitrile with a dihaloalkane under phase-transfer catalysis (PTC) conditions. This is a common and effective method for the preparation of 1-arylcyclopropanecarbonitriles.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 4-(Trifluoromethyl)phenylacetonitrile reagents NaOH, TBAB (Phase Transfer Catalyst) reactant2 1,2-Dibromoethane product This compound reagents->product

Synthetic pathway via α-alkylation.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.2 equivalents), and toluene to form a solution.

  • Addition of Catalyst and Base: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents). While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) (excess).

  • Reaction Conditions: Heat the biphasic mixture to 60-70°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two to three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis via Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) is a powerful method for the formation of cyclopropane rings. This approach involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular cyclization.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 4-(Trifluoromethyl)phenylacetonitrile reagents Base (e.g., Cs₂CO₃) Solvent (e.g., CH₃CN) reactant2 α-Bromo-α,β-unsaturated nitrile product This compound reagents->product

Synthetic pathway via MIRC.

Detailed Experimental Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)phenylacetonitrile (1 equivalent) and a suitable α-bromo-α,β-unsaturated nitrile (1 equivalent) in an anhydrous polar aprotic solvent such as acetonitrile (CH₃CN).

  • Addition of Base: Add a mild inorganic base, such as cesium carbonate (Cs₂CO₃) (1.5 equivalents), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting materials are consumed, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired dinitrile-substituted cyclopropane, which can then be converted to this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological activity data for this compound has been found in the reviewed literature, the structural motifs present in the molecule—the trifluoromethylphenyl group and the cyclopropanecarbonitrile moiety—are features of many biologically active compounds.

  • Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a common substituent in pharmaceuticals. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

  • Cyclopropane Ring: The strained three-membered ring of cyclopropane confers unique conformational rigidity and electronic properties. It can act as a bioisostere for a double bond or a phenyl ring, and its inherent reactivity can be exploited for covalent interactions with target proteins.

  • Nitrile Group: The nitrile (-C≡N) group can participate in hydrogen bonding and dipole-dipole interactions within a protein's active site. It can also act as a precursor for other functional groups in medicinal chemistry.

Given these features, this compound could be investigated for a range of biological activities, including but not limited to:

  • Enzyme Inhibition: The compound could act as an inhibitor for various enzymes, with the nitrile group potentially interacting with active site residues.

  • Receptor Modulation: The rigid cyclopropane scaffold could orient the trifluoromethylphenyl group in a specific conformation to bind to a receptor.

  • Anticancer Activity: Many small molecules with aromatic and nitrile functionalities have demonstrated cytotoxic effects on cancer cell lines.

Hypothetical Experimental Workflow for Biological Screening

The following workflow outlines a general approach to assess the potential biological activity of this compound.

G compound 1-(4-(CF₃)phenyl)cyclopropanecarbonitrile in_vitro In Vitro Screening (e.g., Cytotoxicity Assays, Enzyme Inhibition Assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

General workflow for biological evaluation.

Conclusion

This compound is a readily synthesizable compound with structural features that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data is currently lacking in the public domain, the established synthetic routes and the known pharmacological importance of its constituent functional groups provide a strong rationale for its inclusion in screening libraries. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. These predictions are derived from data for analogous compounds and general spectroscopic principles.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of related structures such as 1-phenylcyclopropanecarbonitrile and compounds containing the 4-(trifluoromethyl)phenyl moiety. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
7.70 - 7.65Doublet2HAromatic H (ortho to -CF₃)J ≈ 8.5 Hz
7.55 - 7.50Doublet2HAromatic H (meta to -CF₃)J ≈ 8.5 Hz
1.80 - 1.75Multiplet2HCyclopropyl CH₂J ≈ 4.5, 8.0 Hz
1.55 - 1.50Multiplet2HCyclopropyl CH₂J ≈ 4.5, 8.0 Hz

Note on NMR Solvents: When acquiring NMR spectra, residual solvent peaks may be observed. For example, in CDCl₃, a singlet for residual CHCl₃ typically appears at approximately 7.26 ppm.[1][2][3][4][5]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is based on data from 1-phenylcyclopropanecarbonitrile and the known effects of the trifluoromethyl substituent on the chemical shifts of the aromatic ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
142 - 140Aromatic C (ipso to cyclopropyl)
132 - 130 (q)Aromatic C (ipso to -CF₃)Quartet due to C-F coupling
127 - 125 (q)Aromatic CH (meta to -CF₃)Quartet due to C-F coupling
126 - 124Aromatic CH (ortho to -CF₃)
124.2 (q)-CF₃Quartet with large J(C-F)
121 - 119-CN
25 - 23Cyclopropyl C (quaternary)
18 - 16Cyclopropyl CH₂

Note: The trifluoromethyl group will cause splitting of the carbon signals in the phenyl ring due to C-F coupling. The ipso-carbon to the CF₃ group and the meta carbons will appear as quartets with different coupling constants.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies are based on characteristic vibrational modes for the functional groups present in the molecule.[6][7][8][9]

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretch
2980 - 2850Medium-WeakCyclopropyl C-H stretch
2250 - 2230MediumC≡N stretch (nitrile)
1615 - 1580MediumAromatic C=C stretch
1325StrongC-F stretch (-CF₃)
1170 - 1100StrongC-F stretch (-CF₃)
1070StrongC-F stretch (-CF₃)
850 - 800StrongAromatic C-H out-of-plane bend (para-disubstituted)
Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for nitriles and aromatic compounds.[10][11][12]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted IdentityNotes
225[M]⁺Molecular ion
224[M-H]⁺Loss of a hydrogen atom
198[M-HCN]⁺Loss of hydrogen cyanide
156[M-CF₃]⁺Loss of the trifluoromethyl radical
129[C₉H₅N]⁺Fragmentation of the phenylcyclopropane moiety

Experimental Protocols

The following are general, plausible protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Nucleophilic Substitution Approach

A potential synthetic route involves the reaction of 4-(trifluoromethyl)phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.

Materials:

  • 4-(trifluoromethyl)phenylacetonitrile

  • 1,2-dibromoethane (or 1,2-dichloroethane)

  • Sodium hydride (NaH) or another suitable strong base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Diethyl ether or ethyl acetate for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve 4-(trifluoromethyl)phenylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

2.2.2. Infrared (IR) Spectroscopy

  • Obtain the IR spectrum of the purified product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

2.2.3. Mass Spectrometry (MS)

  • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a mass spectrometer, for example, using a direct insertion probe for electron ionization (EI) or via liquid chromatography for electrospray ionization (ESI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-(trifluoromethyl)phenylacetonitrile, 1,2-dibromoethane) reaction Base-mediated Cyclization start->reaction 1. NaH, DMF workup Aqueous Workup & Extraction reaction->workup 2. Quench purification Column Chromatography workup->purification 3. Crude Product product Pure Product purification->product 4. Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) data Spectroscopic Data (Tables 1-4) nmr->data ir IR Spectroscopy ir->data ms Mass Spectrometry ms->data product->nmr product->ir product->ms

Caption: A general workflow for the synthesis and spectroscopic characterization of this compound.

References

Crystal Structure Analysis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and structural elucidation of novel small molecules containing fluorinated moieties and strained ring systems are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the cyclopropane ring introduces conformational rigidity. This technical guide addresses the crystal structure analysis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a compound of interest for its potential applications in drug discovery.

Molecular Structure and Synthesis

While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, its synthesis can be approached through established methodologies for cyclopropanation reactions. The general synthesis of trifluoromethyl-substituted cyclopropanes often involves the reaction of a trifluoromethyl-containing precursor with an appropriate alkene.

Experimental Protocols: A General Approach

Based on analogous syntheses, a plausible experimental workflow for the preparation and crystallographic analysis of this compound is outlined below.

Synthesis and Crystallization

A potential synthetic route would involve the reaction of 4-(trifluoromethyl)phenylacetonitrile with a suitable cyclopropanating agent. The resulting crude product would then be purified using techniques such as column chromatography.

For X-ray diffraction analysis, single crystals of high quality are required. A common method for crystal growth is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they would be mounted on a diffractometer for X-ray intensity data collection. The crystal would be maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data processing would involve integration of the reflection intensities and correction for various experimental factors.

The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

The following diagram illustrates a generalized workflow for the synthesis and crystal structure analysis of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Crystallographic Data structure_refinement->data_analysis signaling_pathway Compound 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Target Molecular Target (e.g., Kinase, Receptor) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Blocks Signal Apoptosis Apoptosis Downstream->Apoptosis Induces CellCycle Cell Cycle Arrest Downstream->CellCycle Induces

An In-depth Technical Guide to 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a key building block in medicinal chemistry, and its derivatives. This document details synthetic methodologies, explores the structure-activity relationships (SAR) of its analogs, and discusses their potential biological activities and associated signaling pathways. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource on this important chemical scaffold.

Core Compound: this compound

This compound is a synthetic compound characterized by a central cyclopropane ring linked to a trifluoromethyl-substituted phenyl group and a nitrile functional group. The presence of the trifluoromethyl group, a common bioisostere for a methyl group, often enhances metabolic stability and binding affinity of drug candidates. The rigid cyclopropane scaffold provides a defined three-dimensional structure, which is advantageous for designing molecules with high target specificity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 124276-61-5
Molecular Formula C₁₁H₈F₃N
Molecular Weight 211.19 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents

Synthesis and Experimental Protocols

The synthesis of 1-aryl-cyclopropanecarbonitriles can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted phenylacetonitrile with a suitable dielectrophile in the presence of a base.

General Synthesis of 1-Aryl-cyclopropanecarbonitriles

A widely employed method for the synthesis of 1-aryl-cyclopropanecarbonitriles is the reaction of a substituted 2-phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)phenylacetonitrile

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(trifluoromethyl)phenylacetonitrile (1.0 eq) in dichloromethane, add 1,2-dibromoethane (1.2 eq) and tetrabutylammonium bromide (0.1 eq).

  • Add a 50% aqueous solution of sodium hydroxide (w/v) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-(Trifluoromethyl)phenylacetonitrile 4-(Trifluoromethyl)phenylacetonitrile Reaction Cyclization 4-(Trifluoromethyl)phenylacetonitrile->Reaction 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Reaction NaOH (aq) NaOH (aq) NaOH (aq)->Reaction TBAB TBAB TBAB->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Room Temperature Room Temperature Room Temperature->Reaction Vigorous Stirring Vigorous Stirring Vigorous Stirring->Reaction Extraction Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarbonitrile Column Chromatography->Product Reaction->Extraction

Workflow for the synthesis of the core compound.

Derivatives and Analogs

A variety of derivatives and analogs of this compound have been synthesized to explore their potential as therapeutic agents. Modifications typically involve substitution on the phenyl ring or transformation of the nitrile group into other functional groups such as amides or carboxylic acids.

Table 2: Examples of this compound Analogs

AnalogStructureModification
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrileSubstitution of trifluoromethyl with trifluoromethoxy
1-(4-Chlorophenyl)cyclopropanecarbonitrileSubstitution of trifluoromethyl with chloro
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamideHydrolysis of the nitrile to an amide
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acidHydrolysis of the nitrile to a carboxylic acid

Biological Activity and Structure-Activity Relationship (SAR)

While specific biological data for this compound is not extensively reported in publicly available literature, analogs bearing the fluorinated phenylcyclopropane moiety have shown significant biological activity. Notably, fluorinated 2-phenylcyclopropylamine derivatives have been identified as potent and selective serotonin 2C (5-HT2C) receptor agonists.[1][2]

The structure-activity relationship (SAR) of these compounds reveals several key features:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. For instance, in a series of fluorinated 2-phenylcyclopropylmethylamines, a methyl group at the 3-position of the phenyl ring resulted in a potent 5-HT2C agonist with no detectable agonism at the 5-HT2B receptor.[1]

  • Fluorination of the Cyclopropane Ring: Introduction of fluorine atoms to the cyclopropane ring can modulate the compound's conformation, lipophilicity, and metabolic stability, thereby affecting its biological activity.[1]

  • N-alkylation: N-alkylation of the amine functionality in related 2-phenylcyclopropylamine analogs has been shown to impact potency at the 5-HT2C receptor.[1]

Table 3: Biological Activity of Selected Fluorinated 2-Phenylcyclopropylamine Analogs at 5-HT2 Receptors (Calcium Flux Assay) [1]

Compound5-HT2C EC₅₀ (nM)5-HT2C Eₘₐₓ (%)5-HT2B EC₅₀ (nM)5-HT2A EC₅₀ (nM)
(+)-1 (Parent Compound)5.210836>1000
(+)-21a (Fluorinated Analog)4.7989.4200
(+)-21b (3-Methyl Analog)8.096>10000162
(+)-21c (3-Fluoro Analog)14.8953050
(+)-21d (3-Chloro Analog)12.5992545

Signaling Pathways

Given that analogs of this compound have been identified as 5-HT2C receptor agonists, it is plausible that this class of compounds modulates the signaling pathways downstream of this receptor. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3][4]

Activation of the 5-HT2C receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] These signaling events can modulate a variety of cellular responses, including neurotransmitter release and neuronal excitability.[5]

Recent studies have revealed a more complex signaling profile for the 5-HT2C receptor, indicating that it can also couple to other G proteins, such as Gi/o/z and G12/13, and can recruit β-arrestins.[3][4] This biased agonism, where different agonists can preferentially activate certain signaling pathways over others, opens up possibilities for designing drugs with more specific therapeutic effects and fewer side effects.

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messengers cluster_response Cellular Response Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq11 Gq/11 Receptor->Gq11 Activates Gioz Gi/o/z Receptor->Gioz Activates G1213 G12/13 Receptor->G1213 Activates PLC PLC Gq11->PLC Stimulates AC Adenylyl Cyclase Gioz->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Gene_Expression Changes in Gene Expression cAMP->Gene_Expression RhoA->Gene_Expression Neuronal_Excitability Modulation of Neuronal Excitability Ca_PKC->Neuronal_Excitability

Potential 5-HT2C receptor signaling pathways.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. The synthetic accessibility of this core structure, combined with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns. Further investigation into the specific biological targets and signaling pathways modulated by these compounds will be crucial for realizing their full therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting area of drug discovery.

References

Toxicology profile and safety information for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Collection

I've initiated comprehensive searches using Google to gather toxicology profiles, safety data, and experimental information for "1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile" and its synonyms. My immediate goal is to establish a foundational understanding of this compound's known properties and potential hazards before proceeding.

Outlining the Research Plan

I've established a detailed plan: initial Google searches for "this compound" toxicology and safety data, followed by experimental protocol searches. I'll analyze results for toxicity mechanisms, then construct tables and Graphviz diagrams for quantitative data visualization, finally compiling it all into a technical guide.

Defining Search Strategy

I'm now focusing on a comprehensive Google search strategy. I'm prioritizing the collection of toxicology and safety data for the target compound, using varied synonyms and identifiers. Following this, I'll identify and analyze experimental protocols from search results for toxicity mechanisms. Lastly, I'll move into quantitative data analysis.

Investigating Toxicological Data

I started searching for specific toxicological data on "this compound," but the initial results were mostly safety data sheets and information on similar compounds. It's proving difficult to find precise values, but the broader data seems to be hinting at potential hazards.

Deepening Data Gathering

My search has expanded beyond the initial focus on "this compound." While direct toxicology data is scarce, I'm now exploring data on structurally similar compounds. This comparative approach is yielding broader toxicological context for relevant chemical motifs. Finding quantitative data remains the goal, and I'm also searching for methodologies.

Refining the Search Strategy

I've hit a snag with the initial approach. While I've gathered basic hazard classifications from SDSs and explored related compounds, finding quantitative toxicology data on the target molecule remains elusive. My focus is now on broadening the search to structurally similar analogs, dissecting the compound into its key fragments to broaden the search. I'm also looking for standardized experimental protocols from regulatory bodies for the endpoints identified, focusing on acute toxicity, irritation, sensitization, and genotoxicity assays.

Deepening Data Analysis

I'm now prioritizing the breakdown of the target molecule. I'm focusing searches on toxicological data for key fragments. I'm also now seeking standardized protocols from regulatory bodies. Finally, I'm working to organize and visually represent the data I've uncovered. I'm assembling the information for the user's technical guide.

Refining the Research Focus

My efforts now center on breaking down the molecule and searching for data on similar compounds, such as compounds containing (trifluoromethyl)phenyl and cyclopropanecarbonitrile fragments. I'm also seeking standardized protocols for toxicological assays like acute toxicity, irritation, and genotoxicity. Quantitative data is the target, and I'll present any findings through tables and Graphviz diagrams to guide hazard identification and assessment. I will indicate that the data is largely based on structural analogs.

Reviewing Toxicity Data

I've confirmed that specific toxicological data for this compound is sparse, but I've gleaned some general safety information from related sources. I'm focusing on extrapolating from similar compounds and identifying potential hazard indicators. I'm also exploring available physicochemical data for hints on reactivity and potential environmental impact.

Gathering More Specific Data

I've learned that the original sources of information are too general. I'm now zeroing in on analogs and their data. I've begun compiling information on the metabolic pathways of the core structural motifs. I'm also securing more detailed protocols to create comprehensive experimental protocols for analysis. This should ensure sufficient data and a deeper understanding of the toxicity of this specific compound.

Refining the Research Plan

My recent efforts have confirmed that finding specific toxicological data for this compound is proving difficult. I've begun to incorporate related compounds, aliphatic nitriles, and trifluoromethylphenyl containing chemicals into the search. I'm now refocusing on gathering more quantitative data, particularly from analog compounds. I also need to ensure I understand the metabolic pathways and potential toxicity mechanisms to create a robust guide.

Compiling Toxicology Data

I've been gathering details on the toxicology of structural analogs. I've now got detailed protocols for key OECD guidelines, specifically OECD 402, 404, and 471. Also, I have gathered some information on metabolism.

Seeking Specific Data Points

I'm making progress, though I'm hitting some snags. I've uncovered general info on trifluoromethylphenyl and nitrile moieties' potential toxicity mechanisms and metabolism. Unfortunately, the quantitative data on compounds near the target molecule, 1-(4-(trifluoromethyl)phenyl)cyclopropanitrile, remains scarce. Genotoxicity, skin sensitization, and acute oral toxicity data are particularly general. I need LD50 values, EC3, and mutagenicity results to truly enrich the guide. I'm also working on organizing the metabolic pathways into a clear diagram.

Acquiring Toxicity Data

I've just obtained toxicological data for two specific structural analogs: LD50 values for 4-amino-2-(trifluoromethyl)benzonitrile and the EC3 value for skin sensitization with 1-chloro-4-(trifluoromethyl)benzene. I'm focusing now on correlating this new information.

Broadening the Data Scope

I've expanded my toxicological dataset for structural analogs, including LD50 and EC3 values for specific compounds. I've also collated details on Ames test negativity in aromatic nitriles, along with metabolic pathways for trifluoromethyl and cyclopropyl compounds. I also have protocols for key tests. Now, I'm focusing on acquiring quantitative data for acute dermal/inhalation toxicity, dermal/eye irritation, reproductive toxicity, and carcinogenicity. I'm prioritizing data to create a comprehensive toxicity profile, especially related to potential cyanide release from the specific structure I'm studying.

Pinpointing Data Gaps

My current focus is pinpointing missing quantitative toxicological data. I've gathered LD50 and EC3 values, Ames test results, and metabolic pathway details, particularly for aromatic nitriles, trifluoromethyl, and cyclopropyl compounds. I also have OECD protocols. However, I need acute dermal/inhalation toxicity, dermal/eye irritation, reproductive toxicity, and carcinogenicity data for structural analogs. Understanding potential cyanide release from the target structure is crucial; thus, I'm adjusting my plan to find this information.

A Technical Guide to the Computational Modeling and Simulation of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed computational modeling and simulation workflow for the molecule 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. Due to the current absence of specific published computational studies on this compound, this document outlines a robust, hypothetical research program based on established computational chemistry and molecular modeling techniques. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the physicochemical properties, biological activity, and therapeutic potential of this and structurally related molecules. We detail potential experimental protocols, from initial quantum chemical calculations to molecular dynamics simulations and virtual screening, and present data in clearly structured tables. Visualizations of proposed workflows are provided to facilitate understanding.

Introduction to this compound

This compound is a small organic molecule featuring several key functional groups that are of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of motifs like the cyclopropane ring, a trifluoromethyl group, and a nitrile moiety can profoundly influence a molecule's pharmacological profile.

  • Cyclopropane Ring: The cyclopropane moiety is a three-membered carbocyclic ring that imparts significant conformational rigidity to a molecule.[1] This strained ring system can serve as a bioisostere for other chemical groups, potentially improving metabolic stability, binding affinity to biological targets, and reducing off-target effects.[2] Cyclopropane derivatives are present in numerous natural products and approved pharmaceutical compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[2][3][4]

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common substituent in modern drug design. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. The -CF3 group can also engage in specific non-covalent interactions with protein targets, enhancing binding affinity.

  • Nitrile Group: The nitrile (-C≡N) group is a versatile functional group in medicinal chemistry. It is a polar group that can act as a hydrogen bond acceptor.[5][6] The electronic structure of nitriles is similar to that of alkynes, with a linear geometry.[5][6] This group can be involved in key binding interactions with therapeutic targets and can also serve as a synthetic handle for further chemical modifications. Quantum chemical studies are often employed to understand the reactivity and electronic properties of nitriles.[7][8]

Given these structural features, this compound represents a promising scaffold for the development of novel therapeutics. Computational modeling and simulation offer a powerful, cost-effective approach to explore its potential.

Proposed Computational Modeling and Simulation Workflow

The following sections outline a multi-step computational workflow to characterize this compound.

Quantum Chemical Calculations

The initial step in the computational analysis involves quantum chemical calculations to determine the fundamental electronic and structural properties of the molecule.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X).

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) for initial geometry optimization and a larger basis set like 6-311++G(d,p) for more accurate single-point energy and property calculations.

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water or DMSO).

  • Calculations to be Performed:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency analysis to confirm the optimized structure is a true minimum on the potential energy surface.

    • Calculation of molecular orbitals (HOMO, LUMO) to assess reactivity.

    • Electrostatic potential (ESP) mapping to identify regions of positive and negative charge.

    • Calculation of various molecular descriptors (e.g., dipole moment, polarizability).

Data Presentation: Calculated Physicochemical Properties

PropertyCalculated ValueUnits
Optimized Ground State EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
Molecular Surface AreaValueŲ
Molecular VolumeValueų
Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of the molecule and its interactions with a biological environment, molecular dynamics simulations are proposed.

Experimental Protocol: All-Atom Molecular Dynamics Simulation

  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: A suitable force field for small organic molecules, such as the General Amber Force Field (GAFF) or CGenFF.

  • System Setup:

    • The molecule is placed in a periodic box of appropriate dimensions.

    • The box is solvated with a chosen water model (e.g., TIP3P, SPC/E).

    • Counter-ions are added to neutralize the system if necessary.

  • Simulation Protocol:

    • Energy minimization of the system to remove steric clashes.

    • NVT (canonical ensemble) equilibration to bring the system to the desired temperature.

    • NPT (isothermal-isobaric ensemble) equilibration to adjust the system density.

    • Production MD run for a sufficient length of time (e.g., 100 ns or more) to sample conformational space.

  • Analysis:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Radial Distribution Functions (RDFs) to analyze solvation structure.

    • Hydrogen bond analysis.

Data Presentation: Key Metrics from MD Simulations

MetricAverage ValueStandard Deviation
RMSD of the moleculeValueValue
Solvent Accessible Surface Area (SASA)ValueValue
Number of intramolecular hydrogen bondsValueValue
Number of solute-solvent hydrogen bondsValueValue
Virtual Screening and Molecular Docking

To identify potential biological targets, virtual screening and molecular docking studies can be performed against libraries of known protein structures. Based on the biological activities of structurally related compounds, potential targets could include enzymes involved in fungal or cancer cell proliferation.[2][9][10][11]

Experimental Protocol: Receptor-Based Virtual Screening and Docking

  • Software: AutoDock Vina, Glide, or GOLD.

  • Target Preparation:

    • Selection of a protein target from the Protein Data Bank (PDB).

    • Removal of water molecules and co-crystallized ligands.

    • Addition of hydrogen atoms and assignment of protonation states.

    • Definition of the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Generation of a 3D conformation of this compound.

    • Assignment of partial charges and atom types.

  • Docking:

    • The ligand is docked into the defined binding site of the receptor.

    • The docking algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function.

  • Post-Docking Analysis:

    • Analysis of the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Comparison of the docking score to that of a known inhibitor (if available).

Data Presentation: Molecular Docking Results

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
e.g., CYP51 (PDB: 5V5Z)Valuee.g., His377, Tyr136e.g., Pi-pi stacking, hydrogen bond
e.g., Tubulin (PDB: 1SA0)Valuee.g., Cys241, Leu248e.g., Hydrophobic interactions

Visualization of Proposed Workflows

The following diagrams illustrate the proposed computational workflows.

Computational_Workflow cluster_quantum Quantum Chemical Calculations cluster_md Molecular Dynamics Simulations cluster_docking Virtual Screening & Molecular Docking q1 Geometry Optimization q2 Frequency Analysis q1->q2 q3 Electronic Properties (HOMO/LUMO) q2->q3 q4 Electrostatic Potential Mapping q3->q4 d2 Ligand Preparation q4->d2 Use ESP charges md1 System Setup (Solvation) md2 Equilibration (NVT, NPT) md1->md2 md3 Production MD Run md2->md3 md4 Trajectory Analysis md3->md4 d4 Binding Pose Analysis md4->d4 Analyze dynamic interactions d1 Target Identification & Preparation d3 Molecular Docking d1->d3 d2->d3 d3->d4 start This compound start->q1 start->md1 start->d2

Caption: A comprehensive workflow for the computational analysis of this compound.

Signaling Pathway Analysis (Hypothetical)

Should experimental data suggest that this compound has activity against a particular cancer cell line, a hypothetical signaling pathway that could be modulated can be visualized. For instance, if the compound were found to inhibit a kinase involved in a proliferation pathway:

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation TF->Prolif Inhibitor 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the target compound.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, computational modeling and simulation strategy for this compound. The proposed workflow, encompassing quantum chemical calculations, molecular dynamics simulations, and virtual screening, provides a solid framework for elucidating the molecule's physicochemical properties and potential biological activities. The methodologies and data presentation formats described herein are intended to guide future research and support the rational design of novel therapeutics based on this promising chemical scaffold. As experimental data becomes available, these computational models can be refined and validated, accelerating the drug discovery and development process.

References

Preliminary Biological Screening of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile: A Technical Overview and Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological screening data for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is not publicly available. This document, therefore, presents a proposed framework for its preliminary biological evaluation based on the known activities of structurally related compounds. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to serve as a technical guide for researchers.

Introduction

The compound this compound belongs to a class of molecules that combine several key pharmacophores: a trifluoromethylphenyl group, a cyclopropane ring, and a nitrile moiety. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and receptor binding affinity. The strained cyclopropane ring offers a rigid scaffold that can provide unique interactions with biological targets.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2] Derivatives of phenylcyclopropane have shown a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[3] Given this background, a preliminary biological screening of this compound is warranted to explore its therapeutic potential.

Proposed Preliminary Biological Screening

A tiered approach to the preliminary biological screening of this compound is proposed, focusing on key areas of unmet medical need where structurally similar compounds have shown activity. The initial screening would encompass cytotoxicity assays against a panel of cancer cell lines, evaluation of central nervous system (CNS) receptor binding, and assessment of metabolic enzyme inhibition.

Anticancer Activity Screening

Structurally related phenylcyclopropane carboxamides have demonstrated antiproliferative properties.[3][4] Therefore, a primary screen for anticancer activity is a logical starting point.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung), and U937 (leukemia)[3]) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations.

  • Cell Seeding and Treatment: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the various concentrations of the test compound or vehicle control (DMSO).

  • Incubation: The treated cells are incubated for 48-72 hours.

  • MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Quantitative Data

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HCT116Colorectal Carcinoma28.7
A549Lung Carcinoma45.1
U937Histiocytic Lymphoma8.9

Potential Signaling Pathway for Investigation: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates TestCompound 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile TestCompound->MEK Potential Inhibition? Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Hypothetical MAPK/ERK signaling pathway inhibition.
Central Nervous System (CNS) Receptor Binding Assays

Fluorinated cyclopropane derivatives have been identified as selective serotonin 2C (5-HT2C) receptor agonists.[5] The 5-HT2C receptor is a target for treating obesity and CNS disorders like schizophrenia.[5] Therefore, assessing the binding affinity of this compound to key CNS receptors is a valuable screening step.

Experimental Protocol: Radioligand Binding Assay

  • Receptor Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from stably transfected cell lines (e.g., HEK-293).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is prepared.

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]mesulergine) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Hypothetical Quantitative Data

Receptor TargetRadioligandHypothetical Ki (nM)
5-HT2C[3H]mesulergine75
5-HT2A[3H]ketanserin> 10,000
5-HT2B[3H]LSD> 10,000
Dopamine D2[3H]spiperone> 10,000

Experimental Workflow Diagram

Radioligand_Binding_Workflow start Start receptor_prep Prepare Cell Membranes with 5-HT2C Receptors start->receptor_prep reagent_mix Mix Receptor, Radioligand ([3H]mesulergine), and Test Compound receptor_prep->reagent_mix incubation Incubate to Reach Equilibrium reagent_mix->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Calculate Specific Binding and Determine Ki scintillation->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.
Metabolic Stability and Safety Assessment

Early assessment of metabolic stability and potential for drug-drug interactions is crucial in drug development. The trifluoromethyl group can influence metabolism, and the nitrile group can, in some cases, be metabolized.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Microsome Preparation: Pooled human liver microsomes are used as the source of metabolic enzymes.

  • Incubation Mixture: The test compound is incubated with liver microsomes in a phosphate buffer containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Course: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Hypothetical Quantitative Data

ParameterHypothetical Value
In Vitro Half-life (t1/2) in HLM45 minutes
Intrinsic Clearance (CLint)30 µL/min/mg protein

Conclusion

While specific biological data for this compound is not currently available in the public domain, its chemical structure suggests several avenues for pharmacological investigation. Based on the activities of related compounds, a preliminary screening strategy focusing on anticancer and CNS activities is a rational approach. The illustrative protocols and data presented in this guide provide a framework for such an investigation. Further studies, including in vivo efficacy models and more extensive toxicological profiling, would be necessary to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile, bearing the CAS number 124276-61-5, is a valuable building block for medicinal chemistry. Its unique structure, combining a trifluoromethylphenyl group with a strained cyclopropane ring and a versatile nitrile functional group, offers a compelling scaffold for the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the cyclopropane ring introduces conformational rigidity and a three-dimensional architecture that can be exploited for precise interactions with biological targets. The nitrile group serves as a versatile chemical handle for a variety of transformations, allowing for the synthesis of diverse compound libraries.

This document provides an overview of the applications of this compound as a building block and details protocols for its derivatization into key intermediates for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of the building block is provided below.

PropertyValue
CAS Number 124276-61-5[1][2]
Molecular Formula C₁₁H₈F₃N
Molecular Weight 211.18 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to a variety of functionalized cyclopropane derivatives. The nitrile group can be readily transformed into other key functional groups, such as carboxylic acids, amides, and amines, which are common pharmacophoric elements in drug molecules.

Synthesis of Carboxylic Acid and Amide Derivatives

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. These derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, cyclopropanecarboxamides have been explored as scaffolds for various therapeutic targets.

Synthesis of Amine Derivatives

Reduction of the nitrile group provides the corresponding primary amine, 1-(4-(trifluoromethyl)phenyl)cyclopropylmethanamine. This amine can be further elaborated through reactions such as amide bond formation, reductive amination, or arylation to generate diverse libraries of compounds for biological screening. Amines are prevalent in many classes of drugs due to their ability to form salt bridges and hydrogen bonds with biological targets.

Experimental Protocols

The following protocols describe key transformations of this compound into useful intermediates for medicinal chemistry.

Protocol 1: Hydrolysis of this compound to 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid, a common step in the synthesis of many pharmaceutical compounds. The reaction proceeds via an initial hydration of the nitrile to an amide, followed by further hydrolysis to the carboxylic acid.[3][4]

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow Hydrolysis Workflow Start 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarbonitrile Reaction Acid Hydrolysis (H₂SO₄, H₂O, Reflux) Workup Quenching, Extraction, and Neutralization Purification Recrystallization or Column Chromatography Product 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarboxylic Acid

Protocol 2: Reduction of this compound to 1-(4-(trifluoromethyl)phenyl)cyclopropylmethanamine

This protocol details the reduction of the nitrile to a primary amine, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide solution (e.g., 15% aqueous)

  • Anhydrous sodium sulfate

  • Round-bottom flask (flame-dried)

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, suspend lithium aluminum hydride (a molar excess, e.g., 2-3 eq) in anhydrous diethyl ether or THF in a flame-dried round-bottom flask.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-(trifluoromethyl)phenyl)cyclopropylmethanamine.

  • The crude amine can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

G cluster_workflow Reduction Workflow Start 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarbonitrile Reaction Reduction (LiAlH₄, Anhydrous Ether/THF) Workup Quenching and Filtration Purification Distillation or Salt Formation Product 1-(4-(Trifluoromethyl)phenyl) cyclopropylmethanamine

Signaling Pathways and Biological Targets

While specific biological activity data for compounds directly derived from this compound are not extensively reported in publicly available literature, the structural motifs accessible from this building block are present in compounds targeting a variety of signaling pathways and biological targets. For example, trifluoromethylphenyl groups are common in inhibitors of kinases, proteases, and G-protein coupled receptors. The cyclopropyl moiety can confer unique binding properties and metabolic stability.

G

Conclusion

This compound is a promising building block for the synthesis of novel, biologically active compounds. Its chemical versatility allows for the facile generation of key medicinal chemistry intermediates. The protocols provided herein offer a starting point for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this building block is warranted to fully realize its potential in developing new therapeutics.

References

Application Notes and Protocols for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile: A Putative Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization and utilization of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a compound with potential inhibitory activity against Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, and is a promising therapeutic target in oncology and metabolic diseases. While specific biological and pharmacokinetic data for this compound are not extensively available in public literature, this document outlines standardized protocols for evaluating its potential as an SCD1 inhibitor and its downstream cellular effects. The provided methodologies are based on established assays for characterizing SCD1 inhibitors and are intended to guide researchers in their investigation of this and similar compounds.

Introduction to this compound

This compound is a synthetic organic compound featuring a trifluoromethylphenyl group attached to a cyclopropane ring bearing a nitrile functional group. Its structural similarity to other known inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) suggests it may act as an antagonist of this key lipogenic enzyme. SCD1 is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of cellular membranes, signaling molecules, and energy storage lipids. Dysregulation of SCD1 activity has been implicated in various diseases, including cancer, non-alcoholic fatty liver disease (NAFLD), and diabetes. Therefore, inhibitors of SCD1 are of significant interest for therapeutic development.

Chemical Structure:

  • IUPAC Name: 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile

  • CAS Number: 124276-61-5

  • Molecular Formula: C₁₁H₈F₃N

  • Purity: Typically available at ≥97%

Potential Mechanism of Action and Signaling Pathways

As a putative SCD1 inhibitor, this compound is hypothesized to block the catalytic activity of SCD1. This inhibition would lead to a decrease in the cellular pool of MUFAs and an accumulation of SFAs. These alterations in the lipidome can trigger various downstream cellular events, including:

  • Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: An imbalance in the SFA/MUFA ratio can lead to ER stress, activating the unfolded protein response (UPR) and subsequently inducing apoptosis in cancer cells.

  • Modulation of Key Signaling Pathways: SCD1 activity is interconnected with major cellular signaling networks. Its inhibition is expected to impact pathways such as:

    • PI3K/AKT Pathway: This pro-survival pathway is often hyperactivated in cancer. SCD1 inhibition has been shown to suppress AKT signaling.

    • AMPK Pathway: As a central energy sensor, AMPK is activated under conditions of metabolic stress. SCD1 inhibition can lead to AMPK activation, promoting catabolic processes and inhibiting anabolic pathways like fatty acid synthesis.

The following diagram illustrates the hypothesized mechanism of action and its impact on downstream signaling pathways.

SCD1_Inhibition_Pathway Hypothesized Mechanism of SCD1 Inhibition inhibitor This compound scd1 SCD1 inhibitor->scd1 Inhibition mufa Monounsaturated Fatty Acids (MUFAs) (e.g., Oleic Acid) scd1->mufa Catalysis er_stress ER Stress & Apoptosis scd1->er_stress Inhibition leads to pi3k_akt PI3K/AKT Pathway scd1->pi3k_akt Modulates ampk AMPK Pathway scd1->ampk Modulates sfa Saturated Fatty Acids (SFAs) (e.g., Stearic Acid) sfa->scd1 Substrate cell_survival Cell Survival & Proliferation mufa->cell_survival pi3k_akt->cell_survival Promotes fatty_acid_synthesis Fatty Acid Synthesis ampk->fatty_acid_synthesis Inhibits

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

The following protocols are provided as a guide for the experimental evaluation of this compound.

In Vitro SCD1 Enzyme Activity Assay (Microsomal Assay)

This assay directly measures the inhibitory effect of the compound on SCD1 enzyme activity in a cell-free system using liver microsomes as a source of the enzyme.

Materials:

  • Rat or human liver microsomes

  • [¹⁴C]-Stearoyl-CoA (radiolabeled substrate)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound (dissolved in DMSO)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation cocktail and vials

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and the microsomal preparation.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be kept below 0.5%.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA.

  • Incubation: Incubate the reaction for 20-30 minutes at 37°C with gentle agitation.

  • Reaction Termination: Stop the reaction by adding a solution of alcoholic KOH.

  • Saponification and Extraction: Saponify the lipids by heating at 80°C for 1 hour. Acidify the mixture and extract the fatty acids with an organic solvent like hexane.

  • TLC Separation: Evaporate the solvent and resuspend the fatty acid residue. Spot the samples onto a TLC plate alongside standards for stearic acid and oleic acid. Develop the chromatogram.

  • Quantification: Visualize the separated fatty acid spots (e.g., with iodine vapor). Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of [¹⁴C]-stearic acid to [¹⁴C]-oleic acid. Determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based SCD1 Activity Assay

This assay measures the inhibition of SCD1 activity in a cellular context by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Materials:

  • Cancer cell line with detectable SCD1 expression (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • [¹⁴C]-Stearic acid or [¹⁴C]-Palmitic acid

  • Phosphate-buffered saline (PBS)

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates and developing solvent

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for 24 hours. Include a vehicle control (DMSO).

  • Radiolabeling: Add [¹⁴C]-stearic acid to each well and incubate for 4-6 hours at 37°C.

  • Lipid Extraction: Wash cells with ice-cold PBS. Extract total lipids using a standard method such as the Bligh-Dyer method.

  • TLC Separation and Quantification: Dry the lipid extract, resuspend, and perform TLC as described in the microsomal assay protocol to separate saturated and monounsaturated fatty acids. Quantify the radioactivity in the respective spots.

  • Data Analysis: Calculate the SCD1 activity as the ratio of radiolabeled monounsaturated fatty acid to saturated fatty acid. Determine the IC₅₀ of the inhibitor in the cellular context.

Cell_Based_Assay_Workflow Cell-Based SCD1 Activity Assay Workflow start Seed Cells in 6-well Plates treatment Treat with Inhibitor (24h) start->treatment radiolabeling Add [¹⁴C]-Stearic Acid (4-6h) treatment->radiolabeling extraction Lipid Extraction radiolabeling->extraction tlc TLC Separation of Fatty Acids extraction->tlc quantification Scintillation Counting tlc->quantification analysis Calculate IC₅₀ quantification->analysis

Caption: Workflow for the cell-based SCD1 activity assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT and AMPK.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-AMPK, anti-AMPK, anti-SCD1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in tables for clear comparison. Below are example tables for presenting hypothetical data for a representative SCD1 inhibitor.

Table 1: In Vitro and Cell-Based Potency of a Representative SCD1 Inhibitor

Assay TypeSystem/Cell LineEndpointValue (nM)
Microsomal SCD1 ActivityRat Liver MicrosomesIC₅₀Data not available
Microsomal SCD1 ActivityHuman Liver MicrosomesIC₅₀Data not available
Cell-Based SCD1 ActivityHepG2IC₅₀Data not available
Cell-Based SCD1 ActivityA549IC₅₀Data not available
Cell Viability (MTT)HepG2 (72h)GI₅₀Data not available
Cell Viability (MTT)A549 (72h)GI₅₀Data not available

Note: Specific data for this compound is not currently available in the public domain. Researchers should generate this data experimentally.

Table 2: Pharmacokinetic Parameters of a Representative SCD1 Inhibitor in Rodents

ParameterUnitsValue
Bioavailability (F%)%Data not available
Half-life (t₁/₂)hoursData not available
Cₘₐₓng/mLData not available
AUCng*h/mLData not available

Note: Pharmacokinetic studies for this compound have not been publicly reported.

Conclusion

This compound represents a compound of interest for researchers in drug discovery, particularly those targeting metabolic pathways in cancer and other diseases. The protocols and information provided herein offer a framework for its comprehensive evaluation as a potential SCD1 inhibitor. While specific biological data for this compound remains to be elucidated through rigorous experimentation, the established methodologies for characterizing SCD1 inhibitors will be instrumental in determining its therapeutic potential. Researchers are encouraged to perform the described assays to generate a complete profile of this compound's activity and mechanism of action.

Application Notes and Protocols for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the analysis of structurally related compounds and general principles of agrochemical research. Direct experimental data for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is not extensively available in public literature. Therefore, the information provided should be considered a theoretical framework to guide research and development, and all protocols and hypotheses require experimental validation.

Introduction

This compound is a synthetic organic compound featuring a trifluoromethylphenyl group attached to a cyclopropane ring containing a nitrile functional group. Both the trifluoromethylphenyl moiety and the cyclopropane ring are present in numerous commercially successful agrochemicals, particularly insecticides. The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets. Cyclopropane rings are a key structural feature of pyrethroid insecticides, known for their potent insecticidal activity.[1][2][3] The combination of these structural motifs in this compound suggests its potential as a novel candidate for agrochemical development.

These notes provide a prospective overview of its potential applications, a hypothetical mechanism of action, and detailed protocols for its synthesis and bio-evaluation to facilitate further research into its agrochemical properties.

Potential Applications in Agrochemical Development

Based on its structural features, this compound is a promising candidate for development as a novel insecticide.

  • Insecticidal Activity: The presence of the cyclopropane ring, a cornerstone of synthetic pyrethroids, suggests potential neurotoxic effects in insects.[1][2] The trifluoromethylphenyl group is also a common feature in modern insecticides, contributing to their efficacy.[4][5][6] Therefore, this compound is hypothesized to exhibit insecticidal activity against a range of agricultural pests.

  • Acaricidal Activity: Some insecticides with similar structural components have also shown efficacy against mites. Further screening against key mite species would be a valuable secondary investigation.

Postulated Mechanism of Action: Sodium Channel Modulation

Many neurotoxic insecticides, including pyrethroids and other classes of compounds, exert their effect by modulating the function of voltage-gated sodium channels in the insect nervous system.[7][8][9][10] These channels are critical for the generation and propagation of nerve impulses.

It is hypothesized that this compound may act as a voltage-gated sodium channel blocker . By binding to the sodium channel, it could disrupt the normal flow of sodium ions, leading to paralysis and death of the insect. This mechanism is distinct from pyrethroids, which typically lock the channel in an open state, but is a known mode of action for other classes of insecticides.[7][9]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve a nucleophilic substitution reaction. The following is a generalized, hypothetical protocol.

Reaction: Nucleophilic substitution of a suitable starting material with cyanide.

Materials:

  • 1-bromo-1-(4-(trifluoromethyl)phenyl)cyclopropane

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, dissolve 1-bromo-1-(4-(trifluoromethyl)phenyl)cyclopropane in DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a molar excess of sodium cyanide to the solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Insecticidal Bioassay Protocol: Leaf-Dip Method for Lepidopteran Larvae

This protocol is a standard method for evaluating the efficacy of a new compound against chewing insects like lepidopteran larvae.[11][12]

Target Pest: Diamondback moth (Plutella xylostella) larvae (3rd instar).

Materials:

  • This compound

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Cabbage or lettuce leaves

  • Petri dishes with filter paper

  • Fine brush

  • Environmental chamber (25±1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) by diluting the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%).

    • A control solution should be prepared with the same concentration of acetone and Triton X-100 in distilled water.

  • Leaf Treatment:

    • Cut fresh cabbage or lettuce leaves into discs of a suitable size (e.g., 5 cm diameter).

    • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

    • Allow the treated leaves to air-dry completely in a fume hood.

  • Insect Exposure:

    • Place one treated leaf disc in each Petri dish lined with moistened filter paper.

    • Using a fine brush, carefully transfer 10-15 third-instar larvae onto each leaf disc.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

    • Prepare at least three replicates for each concentration and the control.

  • Incubation and Assessment:

    • Place the Petri dishes in an environmental chamber under controlled conditions.

    • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Record the number of dead larvae in each replicate.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.

Data Presentation

Quantitative data from bioassays should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Insecticidal Activity of this compound against Various Insect Pests.

Target Pest SpeciesCommon NameBioassay MethodLC50 (ppm) at 48h95% Confidence Limits
Plutella xylostellaDiamondback MothLeaf-Dip[Data][Data]
Myzus persicaeGreen Peach AphidSystemic Uptake[Data][Data]
Aedes aegyptiYellow Fever MosquitoTopical Application[Data][Data]
Tetranychus urticaeTwo-Spotted Spider MiteSlide-Dip[Data][Data]

Visualizations

Diagrams of Workflows and Mechanisms

SynthesisWorkflow Start Starting Material (1-bromo-1-(4-(trifluoromethyl)phenyl)cyclopropane) Reaction Nucleophilic Substitution Start->Reaction Reagent Sodium Cyanide (NaCN) in DMSO Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product (this compound) Purification->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

MechanismOfAction Compound 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile NaChannel NaChannel Compound->NaChannel Binds to channel Block Channel Blockage Paralysis Paralysis & Death Block->Paralysis NaChannel->Block ActionPotential ActionPotential ActionPotential->Block

ScreeningWorkflow Start Synthesized Compound PrimaryScreen Primary Screening (e.g., 100 ppm) Start->PrimaryScreen DoseResponse Dose-Response Assay (Multiple Concentrations) PrimaryScreen->DoseResponse Active PrimaryScreen->DoseResponse LC50 LC50/LD50 Determination DoseResponse->LC50 Spectrum Spectrum of Activity Testing (Different Pest Species) LC50->Spectrum Secondary Secondary Assays (e.g., Mode of Action, Non-target effects) Spectrum->Secondary Lead Lead Compound Identification Secondary->Lead

References

Application Notes and Protocols: Evaluation of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the evaluation of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile as a novel, potential fluorescent probe. Due to the absence of established data on the fluorescent properties of this specific molecule, this guide is presented as a hypothetical series of application notes and experimental protocols. The proposed methodologies cover the synthesis, photophysical characterization, and cellular application of the compound. The objective is to guide researchers through a systematic process to determine its suitability as a fluorescent tool for biological imaging and assays.

Application Notes

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of cellular processes with high sensitivity and specificity. The rational design of small-molecule fluorescent probes often involves the combination of a fluorophore with a recognition or modulating moiety. The molecule this compound possesses structural features that suggest it may have fluorescent properties. The trifluoromethylphenyl group is a common component in various bioactive molecules and can influence electronic properties, while the cyclopropane and nitrile groups may contribute to the molecule's overall photophysics and cellular interactions. These application notes outline a hypothetical pathway to explore and characterize this potential.

Principle of Action (Hypothetical)

The fluorescence of this compound would likely originate from the π-conjugated system of the trifluoromethylphenyl group. The electron-withdrawing nature of the trifluoromethyl group could lead to interesting photophysical properties, such as sensitivity to the local environment's polarity (solvatochromism). If the probe exhibits solvatochromism, its fluorescence emission spectrum might shift in response to changes in the polarity of its surroundings, such as during binding to a protein or partitioning into a lipid membrane. This would make it a potential candidate for a "turn-on" or ratiometric probe for specific biological events or environments.

Potential Applications

Should this compound exhibit favorable fluorescent properties (e.g., high quantum yield, photostability, and environmental sensitivity), it could be applied in several areas:

  • Cellular Imaging: As a general stain for cellular compartments, particularly if it shows tropism for specific organelles.

  • Membrane Polarity Sensing: If it demonstrates significant solvatochromism, it could be used to map lipid order and membrane polarity.

  • Drug-Target Interaction Studies: The probe could be used in high-throughput screening to identify compounds that displace it from a target protein, leading to a change in fluorescence.

  • Bio-orthogonal Labeling: The nitrile group could potentially be used for chemical ligation to other molecules, although this would require further chemical modification.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Photophysical Properties of this compound

ParameterValueConditions
Absorption Maximum (λ_abs) e.g., 350 nmIn Ethanol
Molar Extinction Coefficient (ε) e.g., 15,000 M⁻¹cm⁻¹In Ethanol
Emission Maximum (λ_em) e.g., 450 nmIn Ethanol
Stokes Shift e.g., 100 nmIn Ethanol
Fluorescence Quantum Yield (Φ_f) e.g., 0.65Relative to Quinine Sulfate
Fluorescence Lifetime (τ) e.g., 5.2 nsIn Ethanol
Photobleaching Half-life (t₁/₂) e.g., 120 sContinuous illumination at λ_abs

Table 2: Solvatochromic Properties

SolventDielectric Constantλ_em (nm)Quantum Yield (Φ_f)
Hexane 1.88e.g., 420e.g., 0.15
Toluene 2.38e.g., 435e.g., 0.25
Dichloromethane 8.93e.g., 460e.g., 0.40
Ethanol 24.55e.g., 450e.g., 0.65
Acetonitrile 37.5e.g., 475e.g., 0.55
Water 80.1e.g., 490e.g., 0.05

Table 3: Biological Properties

ParameterValueCell Line
IC₅₀ (Cytotoxicity) > 100 µMe.g., HeLa
Cellular Uptake (t₁/₂) e.g., 30 mine.g., HeLa
Primary Localization e.g., Endoplasmic Reticulume.g., HeLa

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a plausible synthetic route based on established chemical principles for the synthesis of nitrile-substituted cyclopropanes.

  • Reaction: Michael-initiated ring closure of 4-(trifluoromethyl)phenylacetonitrile with a suitable C2-synthon like 1,2-dibromoethane in the presence of a strong base.

  • Materials:

    • 4-(trifluoromethyl)phenylacetonitrile

    • 1,2-dibromoethane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethyl)phenylacetonitrile (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (2.2 eq) portion-wise over 15 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start 4-(trifluoromethyl) phenylacetonitrile reagent1 NaH, DMF intermediate Carbanion Intermediate reagent1->intermediate Deprotonation reagent2 1,2-dibromoethane product 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile reagent2->product Cyclization

Caption: Proposed synthesis of the target compound.

Protocol: Spectroscopic Characterization
  • Objective: To determine the absorption and emission spectra of the compound.

  • Materials:

    • This compound

    • Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

    • UV-Vis spectrophotometer

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a stock solution of the compound in ethanol (e.g., 1 mM).

    • Prepare a dilute solution (e.g., 10 µM) from the stock solution.

    • Absorption Spectrum:

      • Use the pure solvent as a blank.

      • Record the absorbance spectrum from 200 to 700 nm.

      • Identify the wavelength of maximum absorbance (λ_abs).

    • Emission Spectrum:

      • Set the excitation wavelength on the spectrofluorometer to the determined λ_abs.

      • Record the emission spectrum from λ_abs + 10 nm to 700 nm.

      • Identify the wavelength of maximum emission (λ_em).

Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
  • Objective: To quantify the fluorescence efficiency of the compound relative to a known standard.

  • Materials:

    • Compound of interest and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

    • UV-Vis spectrophotometer and spectrofluorometer.

  • Procedure:

    • Prepare a series of five dilutions for both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for the sample and standard.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Slope_s / Slope_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Slope is the gradient from the plot, and n is the refractive index of the solvent (if different for sample and reference).[1][2]

Protocol: Evaluation of Solvatochromism
  • Objective: To assess the sensitivity of the compound's fluorescence to solvent polarity.

  • Procedure:

    • Prepare solutions of the compound at the same concentration (e.g., 10 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, ethanol, acetonitrile, water).

    • For each solution, record the absorption and emission spectra as described in protocol 3.2.

    • Plot the emission maximum (λ_em) against the solvent polarity parameter (e.g., Lippert-Mataga plot). A significant correlation indicates solvatochromism.

Protocol: Photostability Assessment
  • Objective: To measure the compound's resistance to photobleaching.

  • Procedure:

    • Prepare a solution of the compound (e.g., 10 µM) in a quartz cuvette.

    • Place the cuvette in the spectrofluorometer and continuously excite the sample at its λ_abs with the excitation shutter open.

    • Record the fluorescence intensity at λ_em at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 30 minutes).

    • Plot the normalized fluorescence intensity against time.

    • Determine the photobleaching half-life (t₁/₂), the time at which the intensity drops to 50% of its initial value.[3]

G start Synthesized Compound spec Spectroscopic Characterization (Abs, Em) start->spec cyto Cytotoxicity Assay start->cyto qy Quantum Yield Determination spec->qy solv Solvatochromism Analysis spec->solv photo Photostability Assay spec->photo end Potential Probe qy->end solv->end photo->end uptake Cellular Uptake & Localization cyto->uptake imaging Live Cell Imaging uptake->imaging imaging->end

Caption: Workflow for evaluating a novel fluorescent probe.

Protocol: Cell Viability / Cytotoxicity Assay
  • Objective: To determine the concentration range at which the compound is non-toxic to cells.

  • Materials:

    • HeLa cells (or other relevant cell line)

    • 96-well cell culture plates

    • Complete culture medium

    • Compound stock solution (in DMSO)

    • Cell viability reagent (e.g., PrestoBlue™, MTT, or a live/dead stain kit)

    • Plate reader (absorbance or fluorescence)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO only).

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Incubate for 24-48 hours.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.[4][5]

Protocol: Cellular Uptake and Localization Analysis
  • Objective: To determine if the compound enters cells and where it localizes.

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips.

    • Compound solution in imaging buffer (e.g., HBSS).

    • Commercial organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™).

    • Confocal laser scanning microscope.

  • Procedure:

    • Wash cells with pre-warmed imaging buffer.

    • Incubate cells with the compound at a non-toxic concentration (e.g., 1-10 µM) for a specified time (e.g., 30 minutes).

    • (Optional) For co-localization, incubate the cells with an organelle-specific tracker according to its protocol.

    • Wash the cells twice with imaging buffer to remove excess compound.

    • Mount the dish/coverslip on the confocal microscope.

    • Acquire images using appropriate laser lines and emission filters for the compound and any co-stains.

    • Analyze the images to determine the subcellular localization pattern.

G start Seed Cells on Glass-bottom Dish wash1 Wash with Imaging Buffer start->wash1 incubate Incubate with Probe & Organelle Tracker wash1->incubate wash2 Wash to Remove Excess Probe incubate->wash2 image Confocal Microscopy Imaging wash2->image analyze Co-localization Analysis image->analyze result Determine Subcellular Localization analyze->result

Caption: Workflow for cellular localization study.

Protocol: Live Cell Imaging
  • Objective: To visualize dynamic cellular processes using the compound.

  • Materials:

    • Cells cultured on a glass-bottom dish.

    • Compound solution in complete culture medium.

    • A live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Procedure:

    • Replace the culture medium with fresh, pre-warmed medium containing the desired concentration of the compound.

    • Place the dish in the environmental chamber on the microscope stage.

    • Allow the cells to equilibrate for at least 15-30 minutes.

    • Set up the imaging parameters (laser power, exposure time, time interval) to minimize phototoxicity while maintaining a good signal-to-noise ratio.

    • Acquire a time-lapse series of images to observe cellular dynamics.

    • (Optional) After a baseline recording, a stimulus (e.g., a drug) can be added to observe the probe's response to induced cellular changes.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Effector Effector Protein Receptor->Effector Probe Probe (in membrane) Receptor->Probe Alters Membrane Environment SecondMessenger Second Messenger Effector->SecondMessenger Kinase Kinase Cascade SecondMessenger->Kinase Response Cellular Response Kinase->Response

Caption: Potential pathway affecting membrane environment.

Conclusion

The protocols and notes provided here offer a structured approach to systematically evaluate this compound as a novel fluorescent probe. By following these methodologies, researchers can thoroughly characterize its photophysical properties and assess its utility in a biological context. While its potential is currently hypothetical, this framework provides a clear path from synthesis to application, enabling a comprehensive investigation into its capabilities as a new tool for the scientific community.

References

Application Notes and Protocols for the Development of Assays Utilizing 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is a synthetic compound with structural motifs that suggest potential inhibitory activity against enzymes within the endocannabinoid system. Specifically, the presence of a trifluoromethylphenyl group is a feature found in several known inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2][3][4][5] Inhibition of FAAH leads to elevated levels of anandamide, which in turn can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4]

These application notes provide a detailed framework for investigating the potential of this compound as a FAAH inhibitor. The protocols outlined below describe established in vitro methods to determine the compound's inhibitory activity and characterize its mechanism of action.

Hypothesized Signaling Pathway and Mechanism of Action

The primary hypothesis is that this compound acts as an inhibitor of FAAH. FAAH is an integral membrane enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling.[6] By inhibiting FAAH, the compound would increase the synaptic concentration of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[1][7]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Test_Compound 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Test_Compound->Inhibition Inhibition->FAAH Inhibits CB1_Receptor->Anandamide Retrograde Signaling

Caption: Hypothesized FAAH signaling pathway and inhibition.

Experimental Protocols

Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate, such as AMC arachidonoyl amide, to release the fluorescent product 7-amino-4-methylcoumarin (AMC).[8][9][10]

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[6][10]

  • This compound (Test Compound) dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[8][10]

  • Positive control inhibitor (e.g., JZL 195 or URB597)[6][8]

  • 96-well black microplate

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[8][9][10]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the recombinant FAAH enzyme to the desired working concentration in chilled FAAH Assay Buffer.

    • Prepare a working solution of the FAAH substrate in FAAH Assay Buffer.

  • Assay Plate Setup:

    • Add 20 µL of FAAH Assay Buffer to the background wells.

    • Add 20 µL of the various dilutions of the test compound to the sample wells.

    • Add 20 µL of the various dilutions of the positive control to their respective wells.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background wells. Add 10 µL of FAAH Assay Buffer to the background wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 70 µL of the FAAH substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.[10]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the average rate of the background wells from all other wells.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FAAH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - Test Compound - Substrate Plate_Setup Set up 96-well plate with controls and test compound dilutions Prep_Reagents->Plate_Setup Add_Enzyme Add FAAH enzyme to wells Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 min Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding fluorogenic substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex: 360 nm, Em: 465 nm) Add_Substrate->Measure_Fluorescence Calc_Rate Calculate reaction rates Measure_Fluorescence->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the in vitro FAAH inhibition assay.

Data Presentation

The quantitative data obtained from the FAAH inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: In Vitro FAAH Inhibition Data

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman FAAHFluorometricExperimental Value
This compoundRat FAAHFluorometricExperimental Value
JZL 195 (Positive Control)Human FAAHFluorometricReference Value
JZL 195 (Positive Control)Rat FAAHFluorometricReference Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the initial characterization of this compound as a potential FAAH inhibitor. Successful demonstration of potent and selective FAAH inhibition in these in vitro assays would warrant further investigation, including selectivity profiling against other serine hydrolases and evaluation in cell-based and in vivo models of pain and inflammation.[7][11][12] These foundational assays are a critical step in the drug development process for this and similar novel chemical entities.

References

Step-by-step guide for setting up reactions with 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of this compound in synthetic chemistry. The information herein is intended to guide researchers in setting up reactions, understanding the chemical properties, and ensuring safe handling of this compound.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₈F₃N

  • Molecular Weight: 211.18 g/mol

  • Structure:

Note: While a direct CAS number for this compound was not prominently found, a closely related analog, 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarbonitrile, has the CAS number 173859-39-7.[1] Researchers should verify the specific CAS number for their sample.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][3]

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[2][4]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Proposed Synthesis of this compound

A plausible synthetic route for this compound is a Michael-initiated ring closure reaction. This method is efficient for the synthesis of nitrile-substituted cyclopropanes.[5]

Reaction Scheme:

(4-(Trifluoromethyl)phenyl)acetonitrile + 1,2-Dibromoethane --(Base)--> this compound

Experimental Protocol: Synthesis
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4-(trifluoromethyl)phenyl)acetonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or DMF).

  • Base Addition: Cool the mixture to 0 °C and add a strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (2.2 eq) portion-wise.

  • Reagent Addition: While maintaining the temperature, add 1,2-dibromoethane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Hypothetical Data
ParameterValue
Yield 75-85%
Appearance White to off-white solid or pale-yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.70 (d, 2H), 7.60 (d, 2H), 1.80-1.75 (m, 2H), 1.60-1.55 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 140.2, 131.0 (q), 126.5, 125.8 (q), 124.2 (q), 119.5, 20.5, 18.0
IR (KBr, cm⁻¹) ~2240 (C≡N), ~1325 (C-F)
MS (ESI) m/z 212.07 [M+H]⁺

Note: The spectroscopic data presented is hypothetical and based on the analysis of structurally similar compounds. Actual experimental data should be acquired for confirmation.

Application: Reactions of this compound

The presence of the nitrile group and the strained cyclopropane ring allows for a variety of chemical transformations, making this compound a versatile building block in medicinal chemistry and material science.

A. Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for further derivatization.

Reaction Scheme:

This compound --(H₃O⁺ or OH⁻/H₂O)--> 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Experimental Protocol: Acidic Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

B. Reduction of the Nitrile Group to a Primary Amine

The nitrile can be reduced to a primary amine, which is a common functional group in many biologically active molecules.

Reaction Scheme:

This compound --(Reducing Agent)--> (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine

Experimental Protocol: Reduction with LiAlH₄
  • Reaction Setup: To a suspension of Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or THF in a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with ether. Separate the organic layer from the aqueous layer and extract the aqueous layer with ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the primary amine.

Visualizations

Diagrams of Key Processes

SynthesisWorkflow cluster_synthesis Synthesis of Target Compound cluster_reactions Subsequent Reactions Start (4-(Trifluoromethyl)phenyl)acetonitrile Reagent1 + 1,2-Dibromoethane + Base (e.g., NaH) Reaction Michael-initiated Ring Closure Reagent1->Reaction Product This compound Reaction->Product StartingMaterial This compound Hydrolysis Hydrolysis (H₃O⁺) StartingMaterial->Hydrolysis Reduction Reduction (LiAlH₄) StartingMaterial->Reduction CarboxylicAcid 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid Hydrolysis->CarboxylicAcid PrimaryAmine (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine Reduction->PrimaryAmine

Caption: Synthetic pathway and subsequent reactions of the target compound.

ExperimentalWorkflow Start Reaction Setup Reaction Reaction Monitoring (TLC) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: General experimental workflow for synthesis and purification.

References

Application Notes & Protocols: 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is an aryl cyclopropanecarbonitrile compound with potential applications in target-based drug discovery. While specific data for this molecule is emerging, its structural motifs are found in compounds investigated as antagonists of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammatory and neurodegenerative diseases, as well as in oncology.[1][2][3] This document provides an overview of the potential role of this compound as a P2X7R antagonist and details protocols for its characterization.

Target Profile: P2X7 Receptor

The P2X7 receptor is a non-selective cation channel that opens in response to high concentrations of extracellular ATP.[4][5] Its activation leads to a cascade of downstream signaling events, including:

  • Ion Flux: Rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺.[6]

  • Pore Formation: Prolonged activation leads to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[4][7][8][9]

  • Inflammasome Activation: Triggers the assembly of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2][10]

  • Cellular Responses: Induces membrane blebbing, shedding of microvesicles, and ultimately, apoptosis or pyroptosis.[7][11]

Antagonism of the P2X7R is a promising therapeutic strategy for a range of inflammatory conditions, neuropathic pain, and certain cancers.[1][12]

Quantitative Data

The following table summarizes hypothetical quantitative data for a representative aryl cyclopropanecarbonitrile, exemplified here as this compound, as a P2X7R antagonist. This data is illustrative and would need to be determined experimentally.

ParameterHuman P2X7RRat P2X7RMouse P2X7RAssay Type
IC₅₀ (nM) 5075120Calcium Influx Assay
IC₅₀ (nM) 6590150Ethidium Bromide Uptake Assay
Ki (nM) 355595Radioligand Binding Assay
Selectivity >100-fold vs. other P2X receptors---

Signaling Pathways

Activation of the P2X7 receptor by extracellular ATP initiates multiple downstream signaling cascades. A key pathway involves the influx of calcium and efflux of potassium, which leads to the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.

P2X7R_Signaling cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1

P2X7 Receptor Signaling Pathway leading to IL-1β release.

Experimental Protocols

The following are detailed protocols to characterize the inhibitory activity of this compound on the P2X7 receptor.

Protocol 1: Calcium Influx Assay

This assay measures the ability of the test compound to inhibit agonist-induced calcium influx in cells expressing the P2X7 receptor.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • P2X7R agonist (e.g., BzATP)

  • This compound (test compound)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed HEK293-P2X7R cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.

    • Remove culture medium and wash cells once with assay buffer.

    • Add 100 µL of loading solution to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer containing various concentrations of the test compound.

    • Incubate for 15 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation wavelength to 485 nm and emission to 525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 20 µL of BzATP (final concentration ~100 µM) and continue recording fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the control (agonist only) response.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Calcium_Influx_Workflow A Seed HEK293-P2X7R cells in 96-well plate B Load cells with Fluo-4 AM calcium indicator A->B C Incubate with test compound (e.g., this compound) B->C D Measure baseline fluorescence C->D E Inject P2X7R agonist (BzATP) D->E F Record fluorescence change E->F G Calculate IC₅₀ F->G

Workflow for the Calcium Influx Assay.

Protocol 2: Pore Formation (Ethidium Bromide Uptake) Assay

This assay assesses the inhibition of the P2X7R-mediated large pore formation by measuring the uptake of the fluorescent dye ethidium bromide (EtBr).

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Low divalent cation buffer (e.g., 150 mM NaCl, 5 mM KCl, 5 mM glucose, 10 mM HEPES, 0.1 mM CaCl₂, 0.1 mM MgCl₂, pH 7.4)

  • Ethidium bromide (EtBr)

  • P2X7R agonist (e.g., BzATP)

  • This compound (test compound)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-P2X7R cells as described in Protocol 1.

  • Compound and Dye Incubation:

    • Remove culture medium and wash cells once with the low divalent cation buffer.

    • Add 100 µL of buffer containing 5 µM EtBr and varying concentrations of the test compound to each well.

    • Incubate for 10 minutes at 37°C.

  • Agonist Stimulation:

    • Add 20 µL of BzATP (final concentration ~300 µM) to the wells.

  • Signal Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence kinetically for 30-60 minutes at an excitation of 520 nm and emission of 600 nm.

  • Data Analysis:

    • Determine the rate of EtBr uptake (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the control (agonist only) response.

    • Plot the normalized rate against the log of the compound concentration and fit to determine the IC₅₀.[13]

Pore_Formation_Workflow A Seed HEK293-P2X7R cells in 96-well plate B Incubate with test compound and Ethidium Bromide A->B C Stimulate with P2X7R agonist (BzATP) B->C D Measure kinetic fluorescence of EtBr uptake C->D E Calculate rate of uptake D->E F Determine IC₅₀ E->F

Workflow for the Pore Formation Assay.

Conclusion

This compound, as a representative of the aryl cyclopropanecarbonitrile class, holds potential as a selective antagonist for the P2X7 receptor. The protocols detailed herein provide a robust framework for its pharmacological characterization. Successful inhibition of P2X7R-mediated calcium influx and pore formation would validate its potential as a lead compound for the development of novel therapeutics targeting inflammation, neuropathic pain, and cancer. Further studies would be required to determine its in vivo efficacy and safety profile.

References

Proper techniques for handling and long-term storage of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling and long-term storage of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a compound of interest in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring the compound's integrity and the safety of laboratory personnel.

Handling Procedures

This compound should be handled with care, following standard laboratory safety protocols. The primary hazards associated with this compound include potential toxicity if ingested or inhaled, and it may cause skin and eye irritation.

1.1 Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the use of appropriate personal protective equipment.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)NIOSH-approved N95 respirator or equivalentStandard laboratory coat
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Work in a certified chemical fume hoodStandard laboratory coat
Handling Solutions Safety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Work in a well-ventilated areaStandard laboratory coat
Spill Cleanup and Waste Disposal Chemical safety gogglesHeavy-duty chemical-resistant gloves (Nitrile or Neoprene recommended)NIOSH-approved respirator with appropriate cartridgesChemical-resistant apron over a laboratory coat

1.2 Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: Before handling the compound, ensure that the work area, preferably a chemical fume hood, is clean and decontaminated. Assemble all necessary materials, including a spatula, weigh boat, and the appropriate solvent and glassware.

  • Weighing: Tare a clean weigh boat on an analytical balance inside a chemical fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Handle the compound gently to minimize the generation of airborne dust.

  • Transfer: To prepare a solution, carefully add the weighed solid to a volumetric flask. To minimize dust, the solvent can be added to the powder.

  • Dissolution: In the chemical fume hood, add the chosen solvent to the volumetric flask containing the compound. Gently swirl the flask to dissolve the solid completely. If necessary, sonication may be used to aid dissolution.

  • Cleaning: After weighing and transfer are complete, decontaminate the spatula and work surface thoroughly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Avoid eating, drinking, or applying cosmetics in the laboratory.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Decontaminate Work Area & Assemble Materials Weigh Weigh Compound Prep->Weigh Proceed to handling Transfer Transfer to Flask Weigh->Transfer Dissolve Add Solvent & Dissolve Transfer->Dissolve Clean Clean Equipment & Work Surface Dissolve->Clean After solution is prepared Hygiene Wash Hands Clean->Hygiene

Figure 1. Experimental workflow for handling and preparing solutions.

Long-Term Storage

Proper long-term storage is essential to maintain the stability and purity of this compound. The compound should be stored in a tightly sealed container, protected from light and moisture.

2.1 Recommended Storage Conditions

Based on general guidelines for similar chemical compounds and USP-NF standards, the following storage conditions are recommended.

ParameterRecommendationUSP-NF Definition
Temperature Controlled Room Temperature or RefrigeratedControlled Room Temperature: 20°C to 25°C (68°F to 77°F).[1][2] Refrigerated: 2°C to 8°C (36°F to 46°F).[1][2]
Humidity Dry PlaceA place that does not exceed an average relative humidity of 40% at 20°C (68°F).[1][2]
Light Protect from LightStore in a light-resistant container.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is recommended for extended storage to prevent oxidative degradation.Not Applicable

2.2 Incompatible Materials

Store away from strong oxidizing agents.

Application Notes on Stability and Degradation

3.1 Potential Degradation Pathways

The trifluoromethylphenyl moiety is generally stable; however, degradation can occur under specific stress conditions.

  • Hydrolysis: Under alkaline conditions, the trifluoromethyl group (-CF3) can undergo hydrolysis to form a carboxylic acid (-COOH) group.

  • Photodegradation: Exposure to UV light may induce degradation of the molecule.[3]

  • Oxidative Degradation: The aromatic ring can be susceptible to oxidation.[3]

It is more common for degradation to occur at other, more labile functional groups on a molecule rather than the trifluoromethylphenyl ring itself.[3]

Degradation_Pathways cluster_stress Stress Conditions cluster_degradation Potential Degradation Products Compound 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Alkaline Alkaline pH Compound->Alkaline UV_Light UV Light Compound->UV_Light Oxidizing_Agents Oxidizing Agents Compound->Oxidizing_Agents Hydrolysis_Product Carboxylic Acid Derivative Alkaline->Hydrolysis_Product Hydrolysis of -CF3 Photo_Product Photodegradation Products UV_Light->Photo_Product Photodegradation Oxidation_Product Oxidation Products Oxidizing_Agents->Oxidation_Product Oxidation of Aromatic Ring

Figure 2. Potential degradation pathways under stress conditions.

3.2 Forced Degradation Studies

To understand the specific stability profile of this compound, it is recommended to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[3] This will help to identify the conditions under which the compound degrades and to develop a stability-indicating analytical method.

Disposal

All waste materials contaminated with this compound, including unused solid, solutions, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container. Follow your institution's Environmental Health and Safety (EHS) guidelines for the proper disposal of chemical waste. Do not dispose of this compound down the drain.

References

Application Notes and Protocols for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research applications and detailed experimental data for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a representative case study based on the well-characterized G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297 , which shares structural similarities. These examples are intended to guide researchers in the potential investigation of novel cyclopropane-containing compounds in neuroscience and cardiovascular research.

Application Note 1: Selective Activation of GIRK Channels

Introduction: G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial regulators of cellular excitability in the heart and brain.[1] Their activation leads to membrane hyperpolarization, dampening neuronal firing and slowing heart rate. Small molecule activators of GIRK channels are valuable research tools for studying the physiological roles of these channels and hold therapeutic potential for conditions like epilepsy, anxiety, and cardiac arrhythmias.[2][3] Compounds containing a cyclopropane core, such as the hypothetical test compound this compound and the established activator ML297, have been identified as potent and selective modulators of GIRK channels.[4]

Key Applications:

  • Probing GIRK Channel Subtype Selectivity: Investigate the differential activation of various GIRK channel subunit combinations (e.g., GIRK1/2, GIRK1/4) to understand the role of specific subtypes in different tissues.[4]

  • In Vitro Electrophysiology: Characterize the electrophysiological effects of the compound on GIRK channel currents in heterologous expression systems (e.g., HEK cells) and primary neurons.[5]

  • In Vivo Behavioral Studies: Assess the effects of the compound on animal models of neurological disorders such as epilepsy and anxiety.[3]

  • Cardiovascular Research: Examine the impact of the compound on cardiac rhythm and its potential as a therapeutic agent for arrhythmias.[5]

Quantitative Data Summary:

The following table summarizes the activity of the representative GIRK channel activator, ML297. Similar assays would be necessary to characterize this compound.

CompoundTargetAssay TypeEC50 (nM)Efficacy (%)Reference
ML297 GIRK1/GIRK2Thallium Flux160122[4]
ML297 GIRK1/GIRK4Thallium Flux~1,280-[4]
ML297 GIRK2/GIRK3Thallium FluxInactive-[4]

Experimental Protocols

Protocol 1: In Vitro Characterization of GIRK Channel Activation using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and efficacy of a test compound on specific GIRK channel subtypes expressed in a heterologous system.

Materials:

  • HEK-293T cells

  • Plasmids encoding GIRK1 and GIRK2 subunits and a G-protein coupled receptor (e.g., M2 muscarinic receptor)

  • Transfection reagent (e.g., Lipofectamine)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4)

  • Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • GIRK channel agonist (e.g., Carbachol for M2 receptor activation)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect cells with plasmids for GIRK1, GIRK2, and the M2 receptor using a suitable transfection reagent.

    • Plate transfected cells onto glass coverslips and allow expression for 24-48 hours.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a transfected cell (identified, for example, by a co-transfected fluorescent marker).

    • Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Record baseline GIRK channel activity.

    • Apply a saturating concentration of a receptor agonist (e.g., 10 µM Carbachol) to elicit a maximal GIRK current.

    • After washout, apply increasing concentrations of the test compound to determine its direct activating effect.

    • To test for inhibition, co-apply the test compound with the receptor agonist.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of the test compound.

    • Normalize the currents to the maximal agonist-induced current.

    • Construct a concentration-response curve and fit with a Hill equation to determine the EC50 and Emax values.

Logical Workflow for GIRK Channel Modulation Screening

Caption: A logical workflow for the discovery and characterization of novel GIRK channel modulators.

Signaling Pathway

GIRK Channel Activation by G-Protein Coupled Receptors (GPCRs)

G cluster_membrane Cell Membrane cluster_small_molecule Small Molecule Modulator gpcr GPCR (e.g., M2 Muscarinic) g_protein Gαi/o-βγ gpcr->g_protein Activates girk GIRK Channel (GIRK1/4) g_protein->girk Gβγ binds k_ion K+ Efflux girk->k_ion pip2 PIP2 pip2->girk Required cofactor agonist Agonist (e.g., Acetylcholine) agonist->gpcr Binds hyperpolarization Hyperpolarization k_ion->hyperpolarization sm 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile (Hypothetical) or ML297 sm->girk Direct Activation

Caption: Simplified signaling pathway of GPCR-mediated and direct small molecule activation of GIRK channels.

This document provides a framework for the investigation of novel compounds like this compound, using the well-studied GIRK activator ML297 as a template. The provided protocols and diagrams can be adapted for the specific research questions and experimental systems employed.

References

Troubleshooting & Optimization

Strategies for improving the yield of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.

I. Overview of the Primary Synthetic Route

The most common and industrially relevant method for synthesizing this compound is the cyclopropanation of 4-(trifluoromethyl)phenylacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane, under phase-transfer catalysis (PTC) conditions. This method is favored for its operational simplicity and the use of readily available and relatively inexpensive reagents.

A strong aqueous base, such as 50% sodium hydroxide, is used to deprotonate the benzylic position of 4-(trifluoromethyl)phenylacetonitrile, forming a carbanion. A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of this carbanion from the aqueous phase to the organic phase, where it reacts with 1,2-dibromoethane in a nucleophilic substitution followed by an intramolecular cyclization to yield the desired product.

II. Experimental Workflow and Key Parameters

The following diagram illustrates the general workflow for the synthesis of this compound via phase-transfer catalysis.

experimental_workflow Experimental Workflow for Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - 4-(Trifluoromethyl)phenylacetonitrile - 1,2-Dibromoethane - Phase-Transfer Catalyst (e.g., TBAB) - Aqueous NaOH (50%) stirring Vigorous Stirring at Controlled Temperature (e.g., 60°C) reagents->stirring Heat and Stir quench Quench with Water stirring->quench Cool and Quench extraction Extract with Organic Solvent (e.g., Toluene, Dichloromethane) quench->extraction wash Wash Organic Layer extraction->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purification_method Purify by: - Vacuum Distillation or - Column Chromatography concentrate->purification_method low_yield_troubleshooting Troubleshooting Low Yield start Low Yield of Product check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Optimize temperature (e.g., 50-70°C) check_temp->optimize_temp No check_catalyst Is the phase-transfer catalyst (e.g., TBAB) fresh and at the correct loading? check_temp->check_catalyst Yes optimize_temp->check_catalyst replace_catalyst Use fresh catalyst and optimize loading (1-5 mol%) check_catalyst->replace_catalyst No check_stirring Is the stirring vigorous enough? check_catalyst->check_stirring Yes replace_catalyst->check_stirring increase_stirring Increase stirring speed check_stirring->increase_stirring No check_reagents Are the reagents (arylacetonitrile, dibromoethane, NaOH) of high purity? check_stirring->check_reagents Yes increase_stirring->check_reagents purify_reagents Purify starting materials and use fresh NaOH solution check_reagents->purify_reagents No consider_alternatives Have alternative bases or catalysts been considered? check_reagents->consider_alternatives Yes purify_reagents->consider_alternatives test_alternatives Screen other catalysts (e.g., other quaternary ammonium salts) and bases (e.g., KOH) consider_alternatives->test_alternatives No end Yield Improved consider_alternatives->end Yes test_alternatives->end ptc_mechanism Mechanism of Phase-Transfer Catalyzed Cyclopropanation cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArCH2CN 4-(CF3)Ph-CH2CN ArCHCN_Na [4-(CF3)Ph-CHCN]⁻ Na⁺ ArCH2CN->ArCHCN_Na Deprotonation ArCHCN_Q [4-(CF3)Ph-CHCN]⁻ Q⁺ ArCHCN_Na->ArCHCN_Q Phase Transfer NaOH NaOH Intermediate 4-(CF3)Ph-CH(CN)CH2CH2Br ArCHCN_Q->Intermediate SN2 Attack BrCH2CH2Br BrCH2CH2Br Product 1-(4-(CF3)Ph)cyclopropanecarbonitrile Intermediate->Product Intramolecular Cyclization QBr Q⁺Br⁻ Product->QBr Release of Q⁺Br⁻

Common issues and solutions in 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.

Section 1: Synthesis of this compound

This section addresses common issues related to the synthesis of the title compound, typically via the cyclopropanation of 2-(4-(trifluoromethyl)phenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A common and effective method is the phase-transfer catalyzed reaction of 2-(4-(trifluoromethyl)phenyl)acetonitrile with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane, in the presence of a strong base.

Q2: My reaction yield is lower than the reported 86%. What are the common causes and how can I optimize it?

Low yields can stem from several factors including incomplete reaction, side reactions, or issues with product isolation. Consider the following optimization strategies:

  • Base Concentration: The concentration of the aqueous sodium hydroxide solution is critical. Ensure it is sufficiently concentrated to drive the reaction.

  • Phase-Transfer Catalyst (PTC): The efficiency of the PTC (e.g., triethylbenzylammonium chloride) is crucial. Ensure it is active and used at an appropriate catalytic loading (e.g., 2 mol%).

  • Reaction Temperature: The reaction is typically run at an elevated temperature (e.g., 50°C). Inconsistent or incorrect temperature can affect reaction rates and selectivity.

  • Stirring Rate: Vigorous stirring is necessary to ensure efficient mixing of the organic and aqueous phases in a phase-transfer catalysis system.

For a systematic approach, Design of Experiments (DoE) can be employed to efficiently screen variables like temperature, catalyst loading, and reactant concentrations to identify optimal conditions.[1][2]

Q3: The crude product is a colored oil, making purification difficult. What purification methods are recommended?

The crude product is often a light yellow or orange oil. Purification can be effectively achieved using column chromatography on silica gel (e.g., Biotage Flash 40). The choice of eluent will depend on the specific impurities, but a gradient of ethyl acetate in hexanes is a common starting point.

Q4: What are potential side reactions during the synthesis?

Potential side reactions in this Michael-initiated ring closure include:

  • Hydrolysis of the Nitrile: Under the strong basic conditions, the nitrile group can partially or fully hydrolyze to the corresponding amide or carboxylic acid, especially with prolonged reaction times or high temperatures.

  • Polymerization: The starting materials or intermediates may be susceptible to base-catalyzed polymerization.

  • Elimination Reactions: The 1,2-dihaloethane can undergo elimination to form vinyl halides.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is provided below, adapted from literature procedures.

Materials:

  • 2-(4-(trifluoromethyl)phenyl)acetonitrile

  • 1-bromo-2-chloroethane

  • Triethylbenzylammonium chloride (TEBAC)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methylene chloride (DCM)

  • 1.2 N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-(trifluoromethyl)phenyl)acetonitrile (1.0 equiv), 1-bromo-2-chloroethane (1.5 equiv), and triethylbenzylammonium chloride (0.02 equiv).

  • Heat the mixture to 50°C in an oil bath.

  • While stirring vigorously, add a solution of sodium hydroxide (6.0 equiv) in water (approx. 24 M solution) dropwise.

  • Allow the mixture to stir at 50°C for 16 hours.

  • Cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the aqueous suspension with three 25 mL portions of methylene chloride.

  • Combine the organic layers and wash sequentially with three 50 mL portions of 1.2 N HCl(aq), three 50 mL portions of water, and one 50 mL portion of brine.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude material by flash column chromatography to yield the product as a light yellow oil (typical yield: 86%).

Workflow and Troubleshooting Diagram

The following diagram illustrates the general workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_workflow Synthesis Workflow cluster_troubleshooting Troubleshooting Guide A 1. Mix Reactants (Acetonitrile, Dihaloethane, PTC) B 2. Add Base & Heat (NaOH(aq), 50°C, 16h) A->B C 3. Workup (Quench, Extract, Wash) B->C D 4. Purification (Column Chromatography) C->D E Pure Product D->E T1 Problem: Low Yield T2 Check Reagent Quality & Stoichiometry T1->T2 T4 Incomplete Reaction? (Check TLC/GC-MS) T1->T4 T9 Side Reactions Occurring? T1->T9 T3 Optimize Conditions: - Temperature - Base Concentration - Stirring Rate T4->T3 No T5 Increase Reaction Time or Temperature T4->T5 Yes T6 Problem: Impure Product T7 Improve Workup: - Additional Washes - Check pH T6->T7 T8 Optimize Chromatography: - Different Solvent System - Different Stationary Phase T6->T8 T10 Lower Temperature or Reduce Reaction Time T9->T10

Fig 1. Synthesis Workflow and Troubleshooting Logic.

Section 2: Subsequent Reactions and Derivatizations

This section covers common transformations of the nitrile group, such as hydrolysis to a carboxylic acid and reduction to a primary amine.

Frequently Asked Questions (FAQs)

Q5: How can this compound be converted to the corresponding carboxylic acid?

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat.[3][4]

  • Acidic Hydrolysis: Refluxing with a dilute mineral acid (e.g., HCl or H₂SO₄) will directly yield the carboxylic acid.[4]

  • Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms the carboxylate salt. A subsequent acidification step with a strong acid is required to protonate the salt and isolate the carboxylic acid.[4][5]

Q6: The hydrolysis reaction is slow or incomplete. How can I drive it to completion?

  • Increase Temperature: Both acidic and basic hydrolysis are often performed under reflux to increase the reaction rate.[3]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue heating until the starting material is consumed.

  • Use Stronger Acid/Base: Increasing the concentration of the acid or base can accelerate the reaction, but be cautious of potential side reactions.

Q7: What are suitable reducing agents for converting the nitrile to (1-(4-(trifluoromethyl)phenyl)cyclopropyl)methanamine?

Several reducing agents can be used. The choice depends on the desired reaction conditions and functional group tolerance.

  • Borane Complexes: Reagents like borane-tetrahydrofuran (BH₃-THF) or diisopropylaminoborane are effective for reducing nitriles to primary amines.[6] The trifluoromethyl group is generally stable to these conditions.

  • Catalytic Hydrogenation: This method can be used but may require high pressures and specific catalysts. It may also be complicated by the presence of the aromatic ring.

  • Metal Hydrides: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but are less selective and require anhydrous conditions and careful workups.

Q8: My reduction reaction is giving a complex mixture of products. What could be the issue?

  • Over-reduction: With very strong reducing agents or harsh conditions, other functional groups could be affected. However, the trifluoromethyl group and the cyclopropyl ring are generally robust.

  • Incomplete Reaction: Insufficient reducing agent or reaction time can lead to a mixture of starting material and product.

  • Workup Issues: The amine product is basic and may require careful pH adjustment during aqueous workup to ensure it is in the desired form (free base or salt) for extraction.

Reaction Pathways Diagram

This diagram shows the primary transformations of the nitrile functional group.

G A 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarbonitrile B 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarboxylic Acid A->B Hydrolysis (H₃O⁺ or NaOH, H₂O, Δ) C (1-(4-(Trifluoromethyl)phenyl) cyclopropyl)methanamine A->C Reduction (e.g., BH₃-THF or LiAlH₄) D 1-(4-(Trifluoromethyl)phenyl) cyclopropanecarboxamide A->D Partial Hydrolysis D->B Hydrolysis

Fig 2. Key Reactions of the Nitrile Moiety.
Data Summary Tables

The following tables summarize typical conditions for key reactions.

Table 1: Synthesis of this compound

ParameterCondition
Starting Material 2-(4-(trifluoromethyl)phenyl)acetonitrile
Reagents 1-bromo-2-chloroethane (1.5 equiv), NaOH (6.0 equiv)
Catalyst Triethylbenzylammonium chloride (0.02 equiv)
Solvent Water / Methylene Chloride (for workup)
Temperature 50°C
Time 16 hours
Typical Yield 86%

Table 2: Comparison of Nitrile Hydrolysis Conditions [4][5]

MethodReagents & ConditionsProduct FormNotes
Acidic Hydrolysis Dilute HCl or H₂SO₄, heat under reflux.Carboxylic AcidDirect formation of the final product.
Alkaline Hydrolysis NaOH solution, heat under reflux, followed by acidification (e.g., HCl).Carboxylate Salt (initially), then Carboxylic AcidRequires a separate acidification step to isolate the product. Ammonia is evolved as a byproduct.

Table 3: Selected Conditions for Nitrile Reduction [6]

Reagent SystemConditionsNotes
Diisopropylaminoborane / cat. LiBH₄ Ambient temperature (for activated nitriles) or reflux in THF.Electron-withdrawing groups on the aromatic ring (like -CF₃) generally lead to faster reactions and higher yields.
Ammonia Borane Thermal decomposition, no catalyst required.Environmentally benign byproducts (H₂ and NH₃).
Samarium Diiodide (SmI₂) Activated with Lewis bases.Mild conditions, excellent functional group tolerance.

References

Technical Support Center: Purification of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the reaction of 2-(4-(trifluoromethyl)phenyl)acetonitrile with a cyclopropanating agent like 1-bromo-2-chloroethane in the presence of a base and a phase-transfer catalyst.[1] Potential impurities include:

  • Unreacted Starting Materials: 2-(4-(trifluoromethyl)phenyl)acetonitrile and 1-bromo-2-chloroethane.

  • Byproducts from Side Reactions: Potential side-reactions include elimination of 1-bromo-2-chloroethane to form vinyl halides, and self-condensation or hydrolysis of the starting nitrile under basic conditions.

  • Residual Catalyst and Base: Phase-transfer catalysts (e.g., triethylbenzylammonium chloride) and inorganic bases (e.g., sodium hydroxide) may be present.

Q2: My purified product is a light yellow oil, is this expected?

Yes, the product this compound has been reported as a light yellow oil after purification by flash chromatography.[1]

Q3: I am having trouble with my column chromatography, the compound is streaking. What can I do?

Streaking or tailing on a silica gel column is often an indication of the compound's polarity. For polar compounds like nitriles, interactions with the acidic silica gel can lead to poor separation.[1][2] Consider the following:

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent can help to reduce tailing.

  • Alternative Stationary Phases: For strongly basic compounds, using a different stationary phase such as alumina may provide better results.[2]

  • Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography is a good alternative for purifying polar compounds.[2]

Q4: I am attempting to recrystallize the product, but it is "oiling out". What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This is a common issue for compounds with lower melting points or when there are significant impurities present.[1] To address this, you can:

  • Use a Solvent Mixture: Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble, until the solution becomes cloudy. Gently heating to redissolve the oil and then allowing it to cool slowly can promote crystallization.[1]

  • Scratch the Flask: Using a glass rod to scratch the inside of the flask can create nucleation sites for crystal growth.[1]

  • Seed the Solution: Adding a very small crystal of the pure compound to the cooled solution can initiate crystallization.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at cold temperatures. A solvent mixture (a "good" solvent and a "poor" solvent) can be optimized for better recovery.[1]
Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
Oiling Out The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
The presence of significant impurities is depressing the melting point.A preliminary purification step, such as a quick filtration through a plug of silica, may be necessary to remove some impurities before recrystallization.
Inappropriate solvent choice.Experiment with different solvent systems. Aromatic nitriles often crystallize well from toluene/hexane or ethyl acetate/heptane mixtures.[1]
No Crystal Formation The solution is not sufficiently supersaturated.If too much solvent was added, carefully evaporate some of it to increase the concentration of the compound.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1]
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation The chosen eluent system has suboptimal polarity.Systematically vary the ratio of your polar and non-polar solvents. A common starting point for compounds of this nature is a hexane/ethyl acetate gradient.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling.
Compound Streaking/Tailing The compound is interacting too strongly with the silica gel due to its polarity.Add a small percentage of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.[2][4]
The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]
Compound Won't Elute The eluent is not polar enough.Gradually increase the polarity of the eluent. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[4]
The compound has decomposed on the column.If the compound is unstable on silica, it may have degraded. Consider alternative purification methods.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Compressed air or nitrogen source

  • Flash chromatography system (e.g., Biotage) or glass column setup

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent for separation. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the determined solvent system.

    • If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a light yellow oil.[1]

Protocol 2: Purification by Recrystallization (Hypothetical)

While the product is reported as an oil, recrystallization may be possible under specific conditions or if the crude product is a solid. This is a general protocol that would require optimization.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., hexane, heptane, toluene, ethyl acetate, acetone, ethanol, water)

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of a single solvent to each tube and observe the solubility at room temperature.

    • Gently heat the soluble samples to see if more dissolves, then cool to see if crystals form.

    • For solvent mixtures, dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" solvent until turbidity is observed.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • If charcoal was used, perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation: Comparison of Potential Recrystallization Solvents

The following table provides a hypothetical comparison of different solvent systems for the recrystallization of this compound, based on general principles for aromatic nitriles.[1]

Recrystallization MethodSolvent SystemExpected Yield (%)Expected Purity (by HPLC, %)Notes
Method A Toluene / Hexane70-85>98.5Good for aromatic compounds. Hexane acts as the anti-solvent.
Method B Ethyl Acetate / Heptane75-90>99.0A common and effective solvent system for a wide range of organic compounds.
Method C Acetone / Water65-80>99.0Water acts as the anti-solvent; may lead to "oiling out" if not cooled slowly.
Method D Ethanol50-70>98.0The product may have higher solubility in ethanol, potentially leading to lower yields.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Product (this compound) tlc TLC Analysis (Determine Eluent) start->tlc column_prep Column Preparation (Pack Silica Gel) tlc->column_prep sample_load Sample Loading column_prep->sample_load elution Elution & Fraction Collection sample_load->elution combine_fractions Combine Pure Fractions elution->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation final_product Pure Product (Light Yellow Oil) evaporation->final_product purity_check Purity Analysis (HPLC/NMR) final_product->purity_check

Caption: Experimental workflow for the purification of this compound by flash column chromatography.

Caption: Logical relationship diagram for troubleshooting common purification challenges.

References

Optimization of reaction conditions for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary strategies are commonly employed for the synthesis of 1-arylcyclopropanecarbonitriles:

  • Intramolecular Cyclization: This method typically involves the reaction of a substituted butyronitrile, such as 4-chloro-2-(4-(trifluoromethyl)phenyl)butanenitrile, in the presence of a base to facilitate intramolecular ring closure.

  • Michael-Initiated Ring Closure (MIRC): This approach involves the reaction of a substituted acetonitrile, like 2-(4-(trifluoromethyl)phenyl)acetonitrile, with an α,β-unsaturated nitrile, such as acrylonitrile, in the presence of a base.

Q2: I am observing low to no product formation. What are the likely causes?

A2: Low or no yield can be attributed to several factors. A general troubleshooting guide is provided below. Key areas to investigate include the quality of reagents, reaction conditions (temperature, time), and the choice of base and solvent.

Q3: My reaction is producing significant side products. What are the common side reactions?

A3: Common side reactions include polymerization of the starting materials, especially if using α,β-unsaturated nitriles, and elimination reactions. The formation of dimers or oligomers of the starting materials can also occur, particularly at higher temperatures.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, using a mixture of hexanes and ethyl acetate, is often effective. Distillation under reduced pressure can also be employed for purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Materials

LowConversionTroubleshooting

Parameter Recommendation Rationale
Reagent Quality Ensure starting materials and reagents are pure and dry. Use freshly distilled solvents.Impurities or moisture can quench the base or catalyze side reactions.
Base Strength & Stoichiometry Consider using a stronger base (e.g., NaH, KHMDS) or increasing the equivalents of the base.Incomplete deprotonation of the acetonitrile starting material is a common reason for low conversion.
Temperature Gradually increase the reaction temperature.Some cyclopropanation reactions require heating to proceed at a reasonable rate. However, be cautious of potential side reactions at higher temperatures.
Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.Insufficient reaction time will lead to incomplete conversion.
Solvent Screen different aprotic solvents (e.g., THF, DMF, DMSO).Solvent polarity can significantly influence the reaction rate and yield.
Issue 2: Formation of Multiple Products or Side Reactions

SideReactionTroubleshooting

Parameter Recommendation Rationale
Temperature Run the reaction at a lower temperature.Side reactions, such as polymerization, are often accelerated at higher temperatures.
Concentration Use more dilute reaction conditions.Lower concentrations can disfavor intermolecular side reactions.
Addition of Reagents Add the base or one of the reactants slowly to the reaction mixture.Slow addition can help to control the reaction rate and minimize the instantaneous concentration of reactive intermediates, reducing the likelihood of side reactions.
Choice of Base Use a non-nucleophilic, sterically hindered base.This can help to prevent the base from participating in unwanted side reactions.

Experimental Protocols

The following protocols are generalized procedures based on known methods for the synthesis of related cyclopropanecarbonitriles. Optimization may be required for the specific synthesis of this compound.

Protocol 1: Intramolecular Cyclization

Protocol1_Workflow

Materials:

  • 4-chloro-2-(4-(trifluoromethyl)phenyl)butanenitrile (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-(4-(trifluoromethyl)phenyl)butanenitrile and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hydride in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Michael-Initiated Ring Closure (MIRC)

Protocol2_Workflow

Materials:

  • 2-(4-(trifluoromethyl)phenyl)acetonitrile (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Potassium tert-butoxide (KOtBu, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(4-(trifluoromethyl)phenyl)acetonitrile and acrylonitrile in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Add the potassium tert-butoxide solution dropwise to the cooled mixture of nitriles.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of nitrile-substituted cyclopropanes via a Michael-initiated ring closure, which can be used as a starting point for optimization.[1]

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1DBUMeCNRoom Temp1238
2Cs₂CO₃MeCNRoom Temp1295
3K₂CO₃MeCNRoom Temp1267
4NaOAcMeCNRoom Temp1242
5Cs₂CO₃DMFRoom Temp1285
6Cs₂CO₃DMSORoom Temp1255
7Cs₂CO₃MeCN01282
8Cs₂CO₃MeCN401275

Note: The yields presented are for a model reaction and may vary for the synthesis of this compound.

References

A troubleshooting guide for experiments involving 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis, purification, and subsequent reactions of this compound.

Synthesis & Purification

Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the starting materials, 2-(4-(trifluoromethyl)phenyl)acetonitrile and 1-bromo-2-chloroethane, are of high purity. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

  • Phase-Transfer Catalyst: The efficiency of the phase-transfer catalyst is crucial for this reaction. Ensure that the triethylbenzylammonium chloride is fresh and has been stored under appropriate conditions to prevent degradation.

  • Base Concentration: The concentration of the sodium hydroxide solution is critical. A 50% aqueous solution is typically effective.[1] Inaccurate concentrations can lead to incomplete reaction or side reactions.

  • Reaction Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 50 °C).[2] Maintaining a consistent and optimal temperature is important for reaction kinetics.

  • Stirring Rate: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the reaction.

  • Reaction Time: While the reaction is generally complete within 16 hours, monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal reaction time.[2]

Troubleshooting Workflow for Low Yield in Synthesis

start Low Yield Observed reagent_quality Check Reagent Purity (Starting Materials & Catalyst) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Stirring) start->reaction_conditions base_prep Confirm Base Concentration start->base_prep workup Optimize Workup Procedure reagent_quality->workup reaction_conditions->workup base_prep->workup purification Refine Purification Method workup->purification success Yield Improved purification->success

Caption: Troubleshooting flowchart for low synthesis yield.

Q2: I am observing multiple spots on my TLC plate after the synthesis. What are the likely impurities?

A2: Besides unreacted starting materials, potential impurities could include:

  • Dialkylated products: The starting acetonitrile derivative may undergo dialkylation.

  • Hydrolysis products: The nitrile group can be sensitive to hydrolysis under strongly basic conditions, leading to the formation of the corresponding amide or carboxylic acid, although this is less likely under phase-transfer conditions.

  • Products from side reactions of 1-bomo-2-chloroethane: Under basic conditions, this reagent could undergo elimination or substitution reactions.

To identify these impurities, it is recommended to use analytical techniques such as GC-MS or LC-MS.

Q3: What is the best method to purify this compound?

A3: Flash column chromatography on silica gel is a reported and effective method for purification.[2] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the product from impurities. Crystallization can also be a viable purification method for solid organic compounds to remove impurities.[3][4]

Reactions of this compound

Q4: I am having trouble hydrolyzing the nitrile group to a carboxylic acid. What conditions are recommended?

A4: The hydrolysis of nitriles to carboxylic acids typically requires heating with either an aqueous acid or base.[5][6] For a similar compound, 1-(4-chlorophenyl)cyclopropanecarbonitrile, hydrolysis was successfully achieved by refluxing with a 4.0 N aqueous solution of lithium hydroxide for 15 hours.[2]

Q5: What are the recommended conditions for reducing the nitrile to a primary amine?

A5: The reduction of nitriles to primary amines is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup.[7] Other methods include catalytic hydrogenation. The choice of reducing agent and conditions may need to be optimized for this specific substrate to avoid potential side reactions, such as the reduction of the trifluoromethyl group, although the C-F bond is generally very strong and stable.[8]

Experimental Protocols

Synthesis of this compound[2]

This procedure is adapted from a known synthesis of similar aryl cyclopropanecarbonitriles.

Materials:

  • 2-(4-(trifluoromethyl)phenyl)acetonitrile

  • 1-bromo-2-chloroethane

  • Triethylbenzylammonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane

  • 1.2 N Hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a condenser, add 2-(4-(trifluoromethyl)phenyl)acetonitrile (1.0 equiv), 1-bromo-2-chloroethane (1.5 equiv), and triethylbenzylammonium chloride (0.02 equiv).

  • Heat the mixture to 50 °C in an oil bath.

  • Add a 50% aqueous solution of sodium hydroxide (6.0 equiv) dropwise.

  • Stir the mixture vigorously at 50 °C for 16 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with three portions of dichloromethane.

  • Combine the organic layers and wash with three portions of 1.2 N HCl(aq), three portions of water, and one portion of saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Synthesis

reactants Reactants: - 2-(4-(CF3)phenyl)acetonitrile - 1-bromo-2-chloroethane - Phase-Transfer Catalyst - NaOH (aq) reaction Reaction: 50 °C, 16 h reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Chromatography workup->purification product 1-(4-(CF3)phenyl)cyclopropanecarbonitrile purification->product

Caption: Workflow for the synthesis of the target compound.

Hydrolysis of this compound to the Carboxylic Acid[2]

This is a general procedure based on the hydrolysis of a similar compound.

Materials:

  • This compound

  • 4.0 N Lithium hydroxide (aqueous solution)

  • 1.2 N Hydrochloric acid

Procedure:

  • To a round-bottom flask equipped with a condenser, add this compound (1.0 equiv) and a 4.0 N aqueous solution of lithium hydroxide.

  • Heat the suspension to reflux and stir for 15 hours.

  • Cool the mixture to room temperature and pour it into 1.2 N HCl(aq).

  • The product may precipitate and can be collected by filtration, or it may require extraction with an organic solvent.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-(4-(trifluoromethyl)phenyl)acetonitrileC₉H₆F₃N185.15Starting Material
1-bromo-2-chloroethaneC₂H₄BrCl143.42Cyclopropyl Ring Source
Triethylbenzylammonium chlorideC₁₃H₂₂ClN227.77Phase-Transfer Catalyst
Sodium HydroxideNaOH40.00Base
This compoundC₁₁H₈F₃N211.19Product

Table 2: Spectroscopic Data for this compound

Type of DataChemical Shift (ppm) or m/z
¹H NMR (400 MHz, CDCl₃)[2]δ 7.62 (d, J=8.34 Hz, 2H), 7.40 (d, J=8.34 Hz, 2H), 1.78 - 1.87 (m, 2H), 1.41 - 1.53 (m, 2H)
¹³C NMR (Predicted)Approximate shifts: ~125-130 (aromatic C), ~124 (q, CF₃), ~122 (CN), ~20-30 (cyclopropyl CH₂), ~15-20 (quaternary cyclopropyl C)

Note: The 13C NMR data is predicted based on typical chemical shifts for similar structures and should be confirmed experimentally.

References

How to enhance the stability of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile in various solvents. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in methanol shows a new peak in the HPLC chromatogram after a few days at room temperature. What could be the cause?

A1: The appearance of a new peak suggests potential degradation of the compound. Given the presence of a nitrile group, a likely degradation pathway in the presence of residual water in the methanol is hydrolysis. This can lead to the formation of the corresponding amide or carboxylic acid. Additionally, photolytic degradation can occur if the solution is exposed to light. To confirm this, it is recommended to perform a forced degradation study under acidic, basic, and photolytic conditions to see if the degradation product matches.

Q2: I am observing low recovery of my compound when I dissolve it in a protic solvent like ethanol. Is this a stability issue?

A2: While it could be a stability issue, low recovery can also be related to solubility. This compound is a relatively non-polar molecule and may have limited solubility in some protic solvents. It is advisable to determine the solubility of the compound in your chosen solvent before preparing stock solutions. Consider using aprotic solvents like acetonitrile, THF, or DMSO for better solubility, although stability in these solvents should also be verified.

Q3: How does the trifluoromethyl group affect the stability of the nitrile moiety?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This can influence the electronic properties of the entire molecule. While the C-F bonds themselves are very stable, the electron-withdrawing nature of the CF3 group can make the carbon atom of the nitrile group more electrophilic and potentially more susceptible to nucleophilic attack, such as hydrolysis. Under strongly acidic conditions, the trifluoromethyl group itself could also be susceptible to hydrolysis to a carboxylic acid group, although this typically requires harsh conditions.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: To enhance stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and moisture ingress. To minimize exposure to light, amber vials or vials wrapped in aluminum foil are recommended. Aliquoting the stock solution into smaller, single-use volumes can help avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC/LC-MS Chemical degradation (e.g., hydrolysis, oxidation).1. Identify the degradation product(s) using LC-MS/MS to understand the degradation pathway. 2. If hydrolysis is suspected, ensure the use of anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. If oxidation is suspected, deaerate solvents and consider adding an antioxidant if compatible with your experimental setup.
Decreased peak area of the parent compound over time Degradation or adsorption to container surfaces.1. Perform a time-course stability study at your experimental temperature to quantify the rate of degradation. 2. Use low-adsorption vials (e.g., silanized glass or polypropylene) to minimize loss due to surface binding.
Precipitation of the compound from solution Poor solubility or exceeding the solubility limit.1. Determine the solubility of the compound in the chosen solvent at the desired temperature. 2. Consider using a co-solvent system or a different solvent with better solubilizing power. 3. Gently warm and sonicate the solution to aid dissolution, but be mindful of potential thermal degradation.
Inconsistent results between experiments Instability of stock or working solutions.1. Prepare fresh working solutions for each experiment from a recently prepared stock solution. 2. Validate the stability of the stock solution over its intended period of use. 3. Ensure accurate and consistent preparation of all solutions.

Data Presentation

The following tables provide an example of how to present quantitative data from a forced degradation study. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl (60°C) 2485.212.5 (Amide)2.3 (Carboxylic Acid)
0.1 M NaOH (60°C) 870.825.1 (Carboxylic Acid)4.1 (Other)
3% H₂O₂ (RT) 2492.57.5 (N-oxide)-
Heat (80°C, solid) 4898.11.9 (Unknown)-
Photostability (UV/Vis) 2495.34.7 (Photodegradant)-

Table 2: Hypothetical Solubility of this compound in Common Solvents at 25°C

Solvent Solubility (mg/mL)
Acetonitrile> 50
Dimethyl Sulfoxide (DMSO)> 50
Tetrahydrofuran (THF)> 50
Dichloromethane> 50
Acetone> 50
Ethyl Acetate~ 25
Methanol~ 10
Ethanol~ 5
Water< 0.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV detector

  • LC-MS/MS system for identification of degradants

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) to a calibrated light source (UV and visible light).

    • Keep a control sample in the dark at the same temperature.

    • After the exposure period, analyze both samples by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Identify and characterize any significant degradation products using LC-MS/MS.

Protocol 2: Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvents.

Procedure:

  • Add a small, known amount of the compound (e.g., 1 mg) to a vial.

  • Add the solvent of interest in small increments (e.g., 100 µL).

  • After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent added. For more accurate determination, a shake-flask method followed by HPLC quantification of the supernatant is recommended.

Visualizations

degradation_pathway Compound 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Amide 1-(4-(trifluoromethyl)phenyl) cyclopropanecarboxamide Compound->Amide Acid/Base Hydrolysis (mild) CarboxylicAcid 1-(4-(trifluoromethyl)phenyl) cyclopropanecarboxylic Acid Compound->CarboxylicAcid Acid/Base Hydrolysis (strong) N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation Amide->CarboxylicAcid Acid/Base Hydrolysis experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution Acid Acid Hydrolysis PrepStock->Acid Base Base Hydrolysis PrepStock->Base Oxidation Oxidation PrepStock->Oxidation Thermal Thermal PrepStock->Thermal Photo Photolysis PrepStock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Data Data Analysis & Reporting LCMS->Data

References

Technical Support Center: Resolving Solubility Issues for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems in a question-and-answer format.

Q1: I am having trouble dissolving this compound in aqueous solutions. What are the first steps I should take?

A1: Start with a preliminary assessment to ensure the basics are covered:

  • Confirm Compound Purity: Verify the purity of your compound using appropriate analytical techniques (e.g., HPLC, NMR). Impurities can significantly impact solubility.

  • Initial Solvent Screening: Based on the structure—a non-polar trifluoromethylphenyl group and a cyclopropane ring—the compound is expected to be hydrophobic or lipophilic. Test its solubility in a range of common organic solvents to understand its general characteristics.

  • Review Literature: Although specific data for this exact molecule is scarce, search for solubility data on structurally similar compounds. This can provide clues for suitable solvent systems.

Q2: My compound is practically insoluble in water. How do I choose the right strategy to improve its aqueous solubility?

A2: Selecting an appropriate solubility enhancement technique depends on the requirements of your experiment (e.g., desired concentration, formulation type, biocompatibility). The flowchart below provides a general decision-making workflow.

G start Start: Poor Aqueous Solubility check_organic Is solubility in organic solvents sufficient? start->check_organic use_organic Use appropriate organic solvent (e.g., DMSO, Ethanol) check_organic->use_organic Yes need_aqueous Aqueous system required? check_organic->need_aqueous No end_organic End use_organic->end_organic cosolvency Try Cosolvency (e.g., PEG, Propylene Glycol) need_aqueous->cosolvency Yes surfactants Try Surfactants (e.g., Polysorbates, Cremophor) cosolvency->surfactants Not sufficient end_aqueous End: Solubilized in Aqueous System cosolvency->end_aqueous Sufficient cyclodextrins Try Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) surfactants->cyclodextrins Not sufficient surfactants->end_aqueous Sufficient nanosuspension Consider Nanosuspension cyclodextrins->nanosuspension Not sufficient cyclodextrins->end_aqueous Sufficient nanosuspension->end_aqueous Sufficient

Caption: Decision workflow for selecting a solubility enhancement method.

Q3: My compound dissolves in a cosolvent system but precipitates upon further dilution with an aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic cosolvent is diluted below the level required to keep the compound in solution.

  • Increase Cosolvent Concentration: The simplest solution is to increase the initial concentration of the cosolvent in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the cosolvent.

  • Optimize the Cosolvent: Some cosolvents are better at maintaining solubility upon dilution. You may need to screen different cosolvents or use a combination.

  • Try a Different Method: If cosolvency is not robust enough for your application, consider methods that form more stable preparations, such as micellar solubilization with surfactants or complexation with cyclodextrins.

Frequently Asked Questions (FAQs)

Solubility Enhancement Techniques
Q4: What is cosolvency and which cosolvents are recommended?

A4: Cosolvency is a technique that involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution to increase the solubility of a non-polar compound.[1] The cosolvent reduces the polarity of the water, making it a more favorable environment for hydrophobic molecules.[1] This is a highly effective and common technique for solubilizing nonpolar drugs.[2]

Recommended Cosolvents: Common cosolvents for non-polar compounds include Propylene Glycol, Ethanol, Glycerin, and Polyethylene Glycols (PEGs).[2][3] The choice depends on the specific application and toxicity constraints.

Table 1: Common Cosolvents for Pharmaceutical Formulations

Cosolvent Dielectric Constant (20°C) Polarity Index Notes
Water 80.1 10.2 Primary solvent
Glycerin 42.5 5.4 Low toxicity, viscous
Propylene Glycol 32.0 6.8 Widely used in parenteral formulations
Ethanol 24.5 5.2 Common, but can have biological effects
Polyethylene Glycol 400 12.5 4.3 Low toxicity, effective for many compounds

| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | High solubilizing power, but can be toxic |

Q5: How do surfactants improve solubility?

A5: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions when their concentration exceeds the critical micelle concentration (CMC).[4][5] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.[6]

G cluster_micelle Surfactant Micelle s1 drug Drug Molecule s1->drug l1 Hydrophilic Head s1->l1 s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug l2 Hydrophobic Tail drug->l2

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Q6: What are cyclodextrins and how do they work?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like this compound, into their hydrophobic cavity, forming an "inclusion complex."[8][9] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[7][9]

Table 2: Common Cyclodextrin Derivatives

Cyclodextrin Cavity Diameter (Å) Water Solubility ( g/100 mL) Notes
β-Cyclodextrin (β-CD) 6.0 - 6.5 1.85 Limited by nephrotoxicity for parenteral use
Hydroxypropyl-β-CD (HP-β-CD) 6.0 - 6.5 > 60 Most commonly used, high solubility, low toxicity

| Sulfobutylether-β-CD (SBE-β-CD) | 6.0 - 6.5 | > 50 | Anionic, used in several commercial formulations |

G drug Drug Molecule (Guest) complex Inclusion Complex (Water Soluble) plus + drug->plus cd Cyclodextrin (Host) cd->complex plus->cd

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Q7: When should I consider preparing a nanosuspension?

A7: A nanosuspension, which consists of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers, is an excellent option when other methods fail or when a high drug loading is required.[10] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[10] Reducing the particle size to the nanometer range dramatically increases the surface area, which enhances the dissolution rate and saturation solubility.[11][12]

Experimental Protocols
Q8: Can you provide a basic protocol for cosolvent screening?

A8: Objective: To determine the approximate solubility of this compound in various cosolvent/water mixtures.

Materials:

  • This compound

  • Cosolvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • Purified water

  • Vials, magnetic stirrer, vortex mixer

Methodology:

  • Prepare stock solutions of the compound at a high concentration (e.g., 50 mg/mL) in each pure cosolvent (DMSO, Ethanol, etc.).

  • In separate vials, prepare a series of cosolvent/water mixtures (e.g., 80:20, 50:50, 20:80, 10:90 v/v).

  • Add a small, known amount of the compound to each vial.

  • Vortex each vial vigorously for 2 minutes, then place on a magnetic stirrer at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved particles. If particles remain, centrifuge the samples.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the percentage of cosolvent to identify the most effective system.

Q9: How do I prepare a solution using cyclodextrins?

A9: Objective: To prepare a solution of the compound using HP-β-CD as a solubilizing agent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS)

  • Vials, magnetic stirrer

Methodology:

  • Prepare a solution of HP-β-CD in the desired buffer at a specific concentration (e.g., 10% w/v).

  • Add an excess amount of the compound to the HP-β-CD solution.

  • Seal the vial and allow the mixture to stir at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate via an appropriate analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the solubility enhancement achieved with the selected HP-β-CD concentration.

References

Addressing challenges in the scale-up of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the scale-up of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of the reaction, offering potential causes and actionable solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
TSG-001 Low or inconsistent product yield. - Inefficient mixing or mass transfer. - Suboptimal reaction temperature. - Deactivation of the phase transfer catalyst. - Incomplete reaction.- Ensure vigorous agitation to maintain a high interfacial area between the aqueous and organic phases. - Optimize the reaction temperature; monitor for exotherms and implement appropriate cooling. - Screen different phase transfer catalysts (e.g., quaternary ammonium salts like tetrabutylammonium bromide) and optimize loading. - Monitor reaction progress by TLC or HPLC to ensure completion.
TSG-002 Formation of significant byproducts. - Side reactions such as hydrolysis of the nitrile group. - Dimerization or polymerization of starting materials or products. - Dehydrohalogenation of the cyclopropanating agent.- Use a biphasic system with a suitable organic solvent to minimize hydrolysis. - Control the addition rate of reagents to avoid localized high concentrations. - Choose a less basic system or a phase transfer catalyst that minimizes basicity in the organic phase to reduce dehydrohalogenation.
TSG-003 Reaction stalls before completion. - Catalyst poisoning or degradation. - Insufficient amount of base or cyclopropanating agent. - Poor solubility of reactants.- Ensure high purity of all reagents and solvents. - Re-evaluate the stoichiometry of the reactants and consider a slight excess of the base and cyclopropanating agent. - Select a solvent system that provides adequate solubility for all components.
TSG-004 Exothermic reaction leading to temperature control issues. - Rapid addition of reagents. - High concentration of reactants. - Inadequate cooling capacity of the reactor.- Implement controlled, slow addition of the base or cyclopropanating agent. - Dilute the reaction mixture. - Ensure the reactor's cooling system is sufficient for the scale and monitor the internal temperature closely. - Consider using a semi-batch or continuous flow process for better heat management.
TSG-005 Difficulties in product isolation and purification. - Formation of a stable emulsion during workup. - Product oiling out instead of crystallizing. - Co-crystallization with impurities.- Add a brine wash to help break emulsions. - Screen for suitable crystallization solvents or consider chromatography for purification. - Optimize crystallization conditions (e.g., temperature, cooling rate, solvent polarity) to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the cyclopropanation of 4-(trifluoromethyl)phenylacetonitrile with a dihaloalkane (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) under phase transfer catalysis (PTC) conditions using a strong aqueous base like sodium hydroxide.

Q2: Which phase transfer catalyst is recommended for this reaction?

A2: Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used and have shown good efficacy. The choice of catalyst may require optimization for specific reaction conditions and scale.

Q3: What are the key safety considerations when scaling up this reaction?

A3: The primary safety concerns are the management of the exothermic reaction to prevent thermal runaway and the handling of corrosive and potentially toxic reagents. Ensure adequate cooling capacity, controlled reagent addition, and appropriate personal protective equipment (PPE).

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material, 4-(trifluoromethyl)phenylacetonitrile.

Q5: What are typical yields for this reaction at a larger scale?

A5: While yields can vary depending on the specific conditions and scale, well-optimized phase transfer catalyzed cyclopropanations of this type can achieve yields in the range of 80-95%.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Materials:

  • 4-(trifluoromethyl)phenylacetonitrile

  • 1-bromo-2-chloroethane

  • 50% w/w aqueous sodium hydroxide solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine solution

Procedure:

  • To a stirred solution of 4-(trifluoromethyl)phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add 1-bromo-2-chloroethane (1.5 eq).

  • Heat the mixture to 60-70°C.

  • Slowly add 50% aqueous sodium hydroxide (5.0 eq) dropwise over 1-2 hours, maintaining the internal temperature below 75°C.

  • After the addition is complete, continue stirring at 70°C and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and add deionized water.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography.

Pilot-Scale Synthesis Considerations

When scaling up to a pilot plant, the following modifications to the lab-scale protocol should be considered:

  • Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and a condenser.

  • Reagent Addition: Utilize a metering pump for the controlled addition of the aqueous sodium hydroxide solution to manage the exotherm.

  • Temperature Control: Employ a temperature control unit connected to the reactor jacket to maintain the desired temperature profile.

  • Agitation: The agitator speed should be sufficient to ensure good mixing of the two phases without causing excessive splashing.

  • Workup: The aqueous and organic phases can be separated using the reactor's bottom outlet valve.

  • Purification: For larger quantities, crystallization is the preferred method of purification. A filter-dryer can be used for efficient isolation and drying of the final product.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scale-Up
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
4-(trifluoromethyl)phenylacetonitrile 10 g (1.0 eq)1 kg (1.0 eq)
1-bromo-2-chloroethane ~11.5 g (1.5 eq)~1.15 kg (1.5 eq)
50% aq. NaOH ~21.5 g (5.0 eq)~2.15 kg (5.0 eq)
Tetrabutylammonium bromide ~0.86 g (0.05 eq)~86 g (0.05 eq)
Toluene 100 mL10 L
Reaction Temperature 60-70°C60-70°C (careful monitoring)
Addition Time of NaOH 1-2 hours2-4 hours
Reaction Time 4-6 hours5-8 hours (monitor for completion)
Typical Yield 85-95%80-90%

Note: These are illustrative values and should be optimized for each specific setup.

Visualizations

Experimental Workflow

experimental_workflow start Start charge_reagents Charge Reactor: - 4-(trifluoromethyl)phenylacetonitrile - 1-bromo-2-chloroethane - TBAB - Toluene start->charge_reagents heat Heat to 60-70°C charge_reagents->heat add_naoh Slowly Add 50% aq. NaOH heat->add_naoh react Stir at 70°C (Monitor by TLC/HPLC) add_naoh->react cool Cool to Room Temp. react->cool workup Aqueous Workup: - Water Wash - Brine Wash cool->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: - Crystallization or - Chromatography concentrate->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Stalled Reaction check_mixing Is mixing efficient? start->check_mixing check_temp Is temperature optimal? check_mixing->check_temp Yes increase_agitation Increase agitation speed check_mixing->increase_agitation No check_catalyst Is catalyst active? check_temp->check_catalyst Yes optimize_temp Optimize temperature (monitor for exotherm) check_temp->optimize_temp No check_reagents Are reagents pure and in correct stoichiometry? check_catalyst->check_reagents Yes screen_catalyst Screen catalysts and optimize loading check_catalyst->screen_catalyst No verify_reagents Verify reagent purity and stoichiometry check_reagents->verify_reagents No end_node Problem likely solved or requires further investigation check_reagents->end_node Yes

Caption: A decision tree for troubleshooting low yield in the cyclopropanation reaction.

Techniques to minimize byproduct formation when using 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side reactions to consider when working with this compound?

A1: The primary reactive sites on this molecule are the nitrile group and the cyclopropane ring. The trifluoromethylphenyl group is generally stable but can react under harsh conditions. The most common side reactions are:

  • Nitrile Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) in the presence of acid or base, especially at elevated temperatures.[1]

  • Cyclopropane Ring Opening: The strained three-membered ring can open, particularly in the presence of electrophiles, nucleophiles, or under photoredox conditions, leading to linear alkanes.[2][3][4][5]

  • Decyanation: The nitrile group can be removed, especially under reductive conditions, to yield the corresponding cyclopropane without the cyano group.[6][7]

Q2: How stable is the trifluoromethyl (-CF3) group on the phenyl ring?

A2: The trifluoromethyl group is known for its high chemical and thermal stability due to the strong carbon-fluorine bonds. It is generally inert to most reaction conditions. However, under very harsh alkaline conditions, it can undergo hydrolysis to a carboxylic acid, though this is not a common laboratory transformation.

Q3: Can the cyclopropane ring isomerize or rearrange under thermal stress?

A3: While cyclopropanes are kinetically stable, high temperatures can potentially lead to thermal rearrangements. The specific temperature at which this might occur for this compound is not well-documented, but it is a possibility to consider if reactions are run at very high temperatures for extended periods.

Troubleshooting Guides

This section provides guidance on identifying and mitigating common byproduct formation issues.

Issue 1: Appearance of a More Polar Byproduct in TLC/HPLC Analysis

Symptoms:

  • A new spot with a lower Rf value appears on the TLC plate.

  • A new peak with a shorter retention time is observed in reverse-phase HPLC.

  • Mass spectrometry data shows an increase in mass of 18 amu (addition of H₂O) or 17 amu (addition of NH₃).

Potential Cause: Nitrile Group Hydrolysis

The nitrile group has likely been hydrolyzed to the corresponding carboxylic acid or primary amide. Basic or acidic conditions, even trace amounts in your reagents or solvents, can catalyze this process, especially with heating.

Mitigation Strategies:

StrategyDetails
Strict pH Control Ensure the reaction medium is neutral. If acidic or basic reagents are necessary, consider using non-aqueous conditions or milder reagents.
Temperature Management Perform the reaction at the lowest effective temperature. Avoid prolonged heating.
Anhydrous Conditions Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
Reagent Choice If a base is required, consider using a non-nucleophilic, sterically hindered base to reduce direct attack on the nitrile.
Issue 2: Formation of a Complex Mixture of Products or Loss of the Cyclopropyl Moiety

Symptoms:

  • Multiple new spots/peaks are observed in chromatographic analysis.

  • NMR analysis shows the disappearance of the characteristic cyclopropyl proton signals.

  • Mass spectrometry indicates the formation of products with the same mass as the starting material plus the elements of a reactant, but with a different fragmentation pattern.

Potential Cause: Cyclopropane Ring Opening

The cyclopropane ring has likely undergone a ring-opening reaction. This is often initiated by electrophilic attack, strong nucleophiles, or radical mechanisms.[2][3][4][5]

Mitigation Strategies:

StrategyDetails
Avoid Strong Electrophiles Be cautious with strong Lewis acids or Brønsted acids, as they can protonate the cyclopropane ring and initiate ring opening.
Control Nucleophile Strength Highly reactive nucleophiles can attack the cyclopropane ring. If a nucleophilic reaction is intended elsewhere on the molecule, consider using milder nucleophiles or protecting groups.
Inert Atmosphere If radical-mediated ring opening is suspected (e.g., under photochemical conditions), ensure reactions are run under an inert atmosphere (N₂ or Ar) to exclude oxygen.
Catalyst Choice Some transition metal catalysts can promote ring-opening. Screen for catalysts known to be compatible with cyclopropyl groups.
Issue 3: Formation of a Byproduct with a Loss of 26 amu in Mass Spectrometry

Symptoms:

  • A major byproduct is observed with a molecular weight that is 26 amu less than the starting material.

  • IR spectroscopy shows the disappearance of the nitrile stretch (~2230 cm⁻¹).

  • NMR analysis is consistent with the retention of the 1-(4-(trifluoromethyl)phenyl)cyclopropane structure but lacks the nitrile group.

Potential Cause: Decyanation

The nitrile group has been reductively or otherwise removed from the molecule.[7]

Mitigation Strategies:

StrategyDetails
Avoid Harsh Reducing Agents If a reduction is being performed on another part of the molecule, select a milder reducing agent that is chemoselective and will not affect the nitrile group.
Control Reaction Conditions Some non-reductive decyanation methods are promoted by specific bases or catalysts.[6] Be mindful of the reagents being used and screen for alternatives if decyanation is observed.
Alternative Synthetic Routes If the desired transformation consistently leads to decyanation, it may be necessary to reconsider the synthetic strategy, perhaps by introducing the nitrile group at a later stage.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound under Inert Conditions
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure all liquid reagents are added via syringe. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas. Add this compound and the anhydrous solvent via syringe.

  • Reagent Addition: Add other reactants and catalysts at the appropriate temperature (e.g., cooling in an ice bath for exothermic reactions).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots with a syringe and quenching appropriately.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reactions). Extract the product with an appropriate organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Byproduct_Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation start Reaction Complete Analyze by TLC/HPLC/MS check_purity Is the desired product the major component? start->check_purity byproduct_analysis Characterize Byproduct(s) (MS, NMR, IR) check_purity->byproduct_analysis No end_success Purify Product check_purity->end_success Yes mass_change Analyze Mass Change byproduct_analysis->mass_change mass_plus_18 Mass +18 amu? mass_change->mass_plus_18 Mass Change Observed mass_loss_26 Mass -26 amu? mass_plus_18->mass_loss_26 No hydrolysis Likely Cause: Nitrile Hydrolysis mass_plus_18->hydrolysis Yes complex_mixture Complex Mixture / Ring Protons Absent? mass_loss_26->complex_mixture No decyanation Likely Cause: Decyanation mass_loss_26->decyanation Yes ring_opening Likely Cause: Ring Opening complex_mixture->ring_opening Yes mitigate_hydrolysis Mitigation: - Control pH - Lower Temperature - Use Anhydrous Conditions hydrolysis->mitigate_hydrolysis mitigate_decyanation Mitigation: - Use Milder Reducing Agents - Screen Alternative Reagents decyanation->mitigate_decyanation mitigate_ring_opening Mitigation: - Avoid Strong Acids/Bases - Use Inert Atmosphere - Screen Catalysts ring_opening->mitigate_ring_opening end_rerun Modify Conditions & Rerun mitigate_hydrolysis->end_rerun mitigate_decyanation->end_rerun mitigate_ring_opening->end_rerun

Caption: A logical workflow for troubleshooting byproduct formation.

Reaction_Setup_Workflow Experimental Workflow for Inert Condition Reactions prep_glassware 1. Dry Glassware (Oven, >120°C) setup 3. Assemble Under Inert Gas (N2/Ar) prep_glassware->setup prep_reagents 2. Prepare Anhydrous Solvents & Reagents add_substrate 4. Add Substrate & Solvent prep_reagents->add_substrate setup->add_substrate add_reagents 5. Add Reagents (Control Temperature) add_substrate->add_reagents monitor 6. Monitor Reaction (TLC, LC-MS) add_reagents->monitor monitor->monitor workup 7. Quench & Workup monitor->workup Complete purify 8. Purify Product workup->purify

References

Refining analytical methods for the accurate quantification of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

High-Performance Liquid Chromatography (HPLC-UV)

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC-UV method for the quantification of this compound?

A1: A reversed-phase HPLC-UV method is typically the most suitable approach. A good starting point is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The UV detection wavelength should be set to the absorbance maximum of the analyte, which is typically around 220 nm for compounds with a phenyl ring.

Q2: How can I improve peak shape and resolution?

A2: Poor peak shape, such as tailing or fronting, can often be addressed by adjusting the mobile phase composition. Adding a small amount of an acid, like 0.1% formic acid or phosphoric acid, can help to protonate free silanol groups on the column packing material, reducing peak tailing. Optimizing the acetonitrile/water gradient or running the analysis isocratically can also improve resolution between the analyte and any impurities.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time instability can be caused by several factors. Ensure that the HPLC system is properly equilibrated with the mobile phase before starting the analysis. Check for leaks in the system, as this can cause pressure fluctuations. Also, verify that the mobile phase composition is consistent and that the column temperature is stable.

Q4: I am observing a high backpressure. What are the common causes and solutions?

A4: High backpressure is often an indication of a blockage in the HPLC system. This could be due to a clogged frit in the column, precipitation of buffer salts in the mobile phase, or particulate matter from the sample. To troubleshoot, first try reversing the column and flushing it with a strong solvent. If this does not resolve the issue, you may need to replace the column frit or the guard column. Always filter your samples and mobile phases to prevent particulate contamination.

Troubleshooting Guide: HPLC-UV Analysis
Issue Potential Cause Recommended Solution
No Peak Detected Incorrect UV wavelengthVerify the UV absorbance maximum of the analyte.
Sample concentration too lowPrepare a more concentrated standard to confirm system suitability.
Injection errorCheck the autosampler for proper operation and ensure the injection volume is correct.
Peak Tailing Active silanol groups on the columnAdd 0.1% formic acid or trifluoroacetic acid to the mobile phase.
Column overloadDilute the sample and reinject.
Mismatched solvent between sample and mobile phaseEnsure the sample is dissolved in a solvent similar in strength to the mobile phase.
Split Peaks Clogged column inlet fritReplace the column inlet frit or use a new column.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.
Column degradationReplace the column.
Baseline Noise Air bubbles in the detectorPurge the detector and ensure the mobile phase is properly degassed.
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents.
Detector lamp failingReplace the UV lamp.
Experimental Protocol: HPLC-UV Method

A standard HPLC-UV method for the quantification of this compound is detailed below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Standard Concentration Range 1, 5, 10, 25, 50, 100 µg/mL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration within the standard curve range.

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid) D Equilibrate HPLC System A->D B Prepare Standard Solutions (1-100 µg/mL) E Inject Standards & Sample B->E C Prepare Sample C->E D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Sample H->I

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Frequently Asked Questions (FAQs)

Q1: Is GC-MS a suitable technique for analyzing this compound?

A1: Yes, GC-MS is a powerful technique for the analysis of this compound due to its volatility and thermal stability. It offers high sensitivity and selectivity, which is particularly useful for complex matrices.

Q2: What type of GC column is recommended?

A2: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is a good choice. These columns provide excellent separation for a wide range of compounds, including those with aromatic and trifluoromethyl groups.

Q3: What are the optimal injection and temperature programming parameters?

A3: For the injector, a splitless or split injection mode can be used depending on the sample concentration. A typical starting point for the oven temperature program would be to hold at a lower temperature (e.g., 80 °C) for a short period, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

Q4: I am seeing poor sensitivity. How can I improve it?

A4: To improve sensitivity, you can try optimizing the injection volume, using a splitless injection, or adjusting the ion source parameters in the mass spectrometer. Ensure that the carrier gas flow rate is optimal for your column dimensions. Selected Ion Monitoring (SIM) mode will provide significantly better sensitivity compared to full scan mode.

Troubleshooting Guide: GC-MS Analysis
Issue Potential Cause Recommended Solution
No Peak or Low Signal Leak in the systemPerform a leak check on the GC inlet and connections.
Incorrect injection parametersOptimize split ratio or switch to splitless injection for trace analysis.
Inactive ion sourceClean the ion source according to the manufacturer's instructions.
Peak Fronting Column overloadDilute the sample and reinject.
Injection temperature too lowIncrease the injector temperature.
Peak Tailing Active sites in the inlet liner or columnUse a deactivated liner and/or a new column.
Contamination in the GC systemBake out the column and clean the inlet.
Mass Spectrum Mismatch Co-eluting impurityCheck the peak purity and optimize the temperature program for better separation.
Incorrect mass spectrometer tuningRe-tune the mass spectrometer.
Background interferenceCheck for and eliminate sources of contamination in the carrier gas or sample.
Experimental Protocol: GC-MS Method

A general GC-MS method for the quantification of this compound is provided below.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragment ions)
Standard Concentration Range 0.1, 0.5, 1, 5, 10, 25 ng/mL
Sample Preparation Dissolve the sample in a suitable solvent like ethyl acetate to a final concentration within the standard curve range.

Logical Troubleshooting Flow for GC-MS

GCMS_Troubleshooting cluster_gc GC Issues cluster_ms MS Issues Start Problem Encountered Check_Chromatography Review Chromatogram (Peak Shape, Retention Time) Start->Check_Chromatography Check_MS Review Mass Spectrum (Fragmentation, S/N) Start->Check_MS GC_Leak Check for Leaks Check_Chromatography->GC_Leak Pressure issues? GC_Inlet Inspect Inlet Liner & Septum Check_Chromatography->GC_Inlet Peak tailing/fronting? GC_Column Condition/Replace Column Check_Chromatography->GC_Column Poor resolution? GC_Temp Verify Temperatures Check_Chromatography->GC_Temp Retention time shift? MS_Tune Tune Mass Spectrometer Check_MS->MS_Tune Poor sensitivity/mass accuracy? MS_Source Clean Ion Source Check_MS->MS_Source Low signal/high noise? MS_Method Optimize Acquisition Parameters (SIM ions) Check_MS->MS_Method Need better sensitivity? Solution Problem Resolved GC_Leak->Solution GC_Inlet->Solution GC_Column->Solution GC_Temp->Solution MS_Tune->Solution MS_Source->Solution MS_Method->Solution

Caption: A logical flow for troubleshooting GC-MS issues.

Validation & Comparative

Comparative Analysis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and 1-Phenylcyclopropanecarbonitrile: A-Full Structural Characterization and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent. This guide provides a detailed comparative analysis of the structural characterization of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and its structural analog, 1-phenylcyclopropanecarbonitrile. Due to the limited availability of experimental data for the trifluoromethylated compound, this guide utilizes predicted spectroscopic data and compares it with established experimental data for the well-characterized 1-phenylcyclopropanecarbonitrile.

This comparison aims to provide a foundational understanding of the structural similarities and differences imparted by the trifluoromethyl substituent, a common functional group in medicinal chemistry known to influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and 1-phenylcyclopropanecarbonitrile, respectively. These data are crucial for the structural elucidation and validation of these compounds.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Compound Proton Assignment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
This compoundAromatic-H (ortho to CF₃)7.65-
Aromatic-H (meta to CF₃)7.50-
Cyclopropyl-H1.80, 1.60-
1-PhenylcyclopropanecarbonitrileAromatic-H-7.40 - 7.25 (m, 5H)
Cyclopropyl-H-1.75 (dd, J=8.0, 4.8 Hz, 2H), 1.53 (dd, J=8.0, 4.8 Hz, 2H)

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Compound Carbon Assignment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
This compoundAromatic C-CF₃131.0 (q, J ≈ 32 Hz)-
Aromatic C-H126.0 (q, J ≈ 4 Hz), 129.0-
Aromatic C-Cyclopropyl142.0-
CF₃124.0 (q, J ≈ 272 Hz)-
Nitrile (C≡N)121.0-
Cyclopropyl C-Nitrile25.0-
Cyclopropyl CH₂18.0-
1-PhenylcyclopropanecarbonitrileAromatic C-H-129.1, 128.9, 126.4
Aromatic C-Cyclopropyl-137.9
Nitrile (C≡N)-122.3
Cyclopropyl C-Nitrile-24.1
Cyclopropyl CH₂-17.3

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data Comparison

Technique Compound Key Predicted/Expected Absorptions/Fragments Experimental Data
IR (cm⁻¹) This compound~2240 (C≡N stretch), ~1325 (C-F stretch), Aromatic C-H and C=C bends-
1-Phenylcyclopropanecarbonitrile-2234 (C≡N), 3083, 3031, 3006 (Aromatic/Cyclopropyl C-H), 1602, 1497, 1448 (Aromatic C=C)
MS (m/z) This compoundM⁺ at 211, fragments corresponding to loss of CN, CF₃, and cyclopropyl ring opening.-
1-Phenylcyclopropanecarbonitrile-M⁺ at 143, 116 ([M-HCN]⁺), 115, 91

Experimental Protocols

The following are standard protocols for the synthesis and characterization of 1-aryl-1-cyanocyclopropanes.

Synthesis of this compound

This synthesis can be achieved via a phase-transfer catalyzed reaction between 4-(trifluoromethyl)phenylacetonitrile and 1,2-dibromoethane.

Materials:

  • 4-(trifluoromethyl)phenylacetonitrile

  • 1,2-dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-(trifluoromethyl)phenylacetonitrile and a catalytic amount of TBAB in toluene, add 1,2-dibromoethane.

  • Slowly add a 50% aqueous solution of sodium hydroxide to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Characterization Methods

Standard analytical techniques are employed for the full characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-(trifluoromethyl)phenylacetonitrile, 1,2-dibromoethane) reaction Phase-Transfer Catalysis start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_validation Structure Validation nmr->structure_validation ir->structure_validation ms->structure_validation

Caption: Synthesis and Characterization Workflow.

Logical Comparison Framework

The following diagram outlines the logical framework for comparing the characterized structure with its non-fluorinated analog.

G cluster_compounds Compounds for Comparison cluster_analysis Comparative Analysis target This compound (Predicted Data) nmr_comp ¹H & ¹³C NMR Comparison (Chemical Shift Differences) target->nmr_comp ir_comp IR Spectroscopy Comparison (Vibrational Mode Shifts) target->ir_comp ms_comp Mass Spectrometry Comparison (Fragmentation Patterns) target->ms_comp alternative 1-Phenylcyclopropanecarbonitrile (Experimental Data) alternative->nmr_comp alternative->ir_comp alternative->ms_comp conclusion Structural Insights (Influence of CF₃ group) nmr_comp->conclusion ir_comp->conclusion ms_comp->conclusion

Comparative Analysis of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and its structurally similar chemical entities. Due to the limited publicly available data on the specific target compound, this guide focuses on a comparative analysis with its close analogs for which experimental data have been published. The comparison encompasses physicochemical properties, biological activities, and relevant experimental protocols, offering insights into the structure-activity relationships within this class of compounds.

Introduction to the Chemical Class

Aryl cyclopropanecarbonitrile derivatives are a class of organic compounds characterized by a central cyclopropane ring bearing a nitrile group and an aryl substituent. The strained cyclopropane ring and the electron-withdrawing nitrile group impart unique chemical and physical properties to these molecules, making them of interest in medicinal chemistry and materials science. Variations in the substituents on the aryl ring can significantly influence the biological activity of these compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While specific experimental data for this compound is scarce, we can infer its likely properties by comparing it with its analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₁H₈F₃N211.19Target Compound : Phenyl ring with an electron-withdrawing trifluoromethyl group.
1-(4-Ethoxyphenyl)cyclopropanecarbonitrileC₁₂H₁₃NO187.24Phenyl ring with an electron-donating ethoxy group.
1-(4-(trifluoromethoxy)phenyl)cyclopropanecarbonitrileC₁₁H₈F₃NO227.18Phenyl ring with an electron-withdrawing trifluoromethoxy group.[1][2]
ODM-208 (MK-5684)C₂₁H₂₁F₂N₅O₂429.43A more complex analog with a related core structure, developed as a CYP11A1 inhibitor.

Biological Activity and Therapeutic Potential

Aryl cyclopropanecarbonitrile derivatives have shown a range of biological activities, with recent attention focused on their potential as anticancer agents through the inhibition of steroid biosynthesis.

Anticancer Activity: Inhibition of CYP11A1

A significant breakthrough in the therapeutic application of this chemical class is the development of ODM-208 (MK-5684), a potent and selective inhibitor of CYP11A1.[3] CYP11A1 is a critical enzyme in the steroid biosynthesis pathway, catalyzing the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[4] By inhibiting this initial step, ODM-208 effectively blocks the production of all steroid hormones, which is a crucial therapeutic strategy for hormone-dependent cancers like prostate cancer.[5][6]

Clinical trials have demonstrated that ODM-208 potently inhibits steroid-hormone biosynthesis and shows antitumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC).[7][8]

General Biological Activities of Cyclopropane-Containing Compounds

Compounds containing a cyclopropane ring are known to exhibit a wide range of biological activities, including:

  • Enzyme Inhibition: The strained ring structure can lead to specific interactions with enzyme active sites.

  • Antimicrobial and Antifungal Activity: Some cyclopropane derivatives have shown efficacy against various pathogens.[9]

  • Insecticidal Properties: The cyclopropane moiety is a key structural feature in some synthetic pyrethroid insecticides.[10]

Experimental Protocols

CYP11A1 Inhibition Assay

This assay is crucial for determining the inhibitory activity of compounds against the CYP11A1 enzyme.

Principle: The assay measures the conversion of a substrate (e.g., radiolabeled cholesterol or a fluorescent substrate) to its product by the CYP11A1 enzyme. The inhibitory effect of a test compound is quantified by measuring the reduction in product formation.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CYP11A1 enzyme and a suitable substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the CYP11A1 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and any necessary co-factors (e.g., NADPH).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or an organic solvent.

  • Product Quantification: The amount of product formed is quantified using a suitable detection method, such as liquid scintillation counting for radiolabeled products or fluorescence measurement for fluorescent products.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizations

CYP11A1_Inhibition_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Enzyme Cholesterol->CYP11A1 Pregnenolone Pregnenolone Steroid_Hormones Downstream Steroid Hormones (e.g., Testosterone) Pregnenolone->Steroid_Hormones CYP11A1->Pregnenolone Inhibitor 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile (and Analogs) Inhibitor->Block

Caption: Inhibition of the steroid biosynthesis pathway by aryl cyclopropanecarbonitrile analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead compounds) Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Enzyme_Assay CYP11A1 Inhibition Assay (IC₅₀ Determination) Purification->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) PK_Studies Pharmacokinetic Studies (Animal Models) Cytotoxicity_Assay->PK_Studies Efficacy_Studies Efficacy Studies (e.g., Xenograft Models) PK_Studies->Efficacy_Studies

Caption: General experimental workflow for the evaluation of novel aryl cyclopropanecarbonitrile derivatives.

References

Comparative Efficacy Analysis: 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile vs. [Alternative Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide on the efficacy of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile versus an alternative compound, it is imperative to first identify the alternative compound. The entire analysis, including data presentation, experimental protocols, and visualizations, is contingent on the specific properties and available research for both chemical entities.

Once the alternative compound is specified, a thorough literature and database search will be conducted to gather the necessary information to construct the comparison guide as outlined in the core requirements.

For illustrative purposes, below is a template of how the information would be structured and presented.

Introduction

This guide provides a detailed comparison of the efficacy of this compound and [Alternative Compound Name]. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process. The comparison is based on available experimental data and focuses on key performance indicators relevant to their potential therapeutic applications.

Compound Profiles

  • This compound: A brief overview of its chemical structure, classification, and known or hypothesized mechanism of action.

  • [Alternative Compound Name]: A brief overview of its chemical structure, classification, and known or hypothesized mechanism of action.

Quantitative Efficacy Data

The following table summarizes the key quantitative data from comparative and individual studies.

ParameterThis compound[Alternative Compound Name]Study Reference
IC50 (Target A) DataDataCitation
EC50 (Functional Assay B) DataDataCitation
In vivo Efficacy (Model C) DataDataCitation
Bioavailability (%) DataDataCitation
Off-target Activity (Panel D) DataDataCitation

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below to ensure reproducibility and critical evaluation of the findings.

1. Target A Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of each compound that inhibits 50% of the activity of Target A.

  • Methodology:

    • Reagents and Materials:

    • Assay Procedure:

    • Data Analysis:

2. Functional Assay B (EC50 Determination)

  • Objective: To measure the concentration of each compound that produces 50% of the maximum possible response in a cell-based functional assay.

  • Methodology:

    • Cell Line and Culture Conditions:

    • Assay Protocol:

    • Endpoint Measurement:

3. In vivo Efficacy in Model C

  • Objective: To evaluate the therapeutic efficacy of the compounds in a relevant animal model of disease.

  • Methodology:

    • Animal Model:

    • Dosing Regimen:

    • Efficacy Readouts:

    • Statistical Analysis:

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway modulated by this compound and [Alternative Compound Name].

G cluster_pathway Simplified Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression Compound1 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Compound1->Kinase1 Inhibition Compound2 [Alternative Compound Name] Compound2->Kinase2 Inhibition

Caption: Simplified signaling pathway showing the points of intervention.

Experimental Workflow Diagram

This diagram outlines the general workflow for the in vivo efficacy studies.

G start Disease Model Induction treatment Compound Administration (Vehicle, Compound 1, Compound 2) start->treatment monitoring Monitor Disease Progression (e.g., Tumor Volume, Behavioral Score) treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarker Levels) monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis

Caption: General workflow for in vivo efficacy testing.

To proceed with generating a specific and data-rich comparison guide, please provide the name of the alternative compound.

Comparative Guide to the Validation of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental validation methods for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and structurally related analogs, with a focus on their activity as kinase inhibitors. The following sections detail experimental data, protocols, and relevant biological pathways to aid in the evaluation and development of this class of compounds.

Introduction

Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their unique structural and conformational properties, which can impart desirable pharmacological characteristics such as metabolic stability and target-binding affinity. The presence of a trifluoromethylphenyl group is also a common feature in many kinase inhibitors, often contributing to enhanced binding and improved pharmacokinetic profiles. This guide focuses on the validation of this compound and its analogs as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC).

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected cyclopropane-containing compounds against ALK and, where available, other kinases to provide a selectivity profile.

Compound IDStructureTarget KinaseIC50 (µM)Reference
1 This compoundALKData not publicly available-
Analog 1 (F-7) 3-Cyano-phenyl fragmentALK51[1]
Analog 2 (F-9) 3-Trifluoromethyl-phenyl fragmentALK60[1]
Compound 1 (1S,2S)-2-(2,4-difluorophenyl)cyclopropoxy-4-cyano-benzene derivativeALK0.080[1]
Compound 9 Aminomethyl derivative of Compound 1ALK0.029[1]
Compound 12 Trifluoromethyl derivative of Compound 9ALK0.018[1]
Crizotinib First-generation ALK inhibitorALK0.0018[1]

Note: Data for the specific compound this compound is not publicly available in the searched literature. The table presents data for structurally similar fragments and more complex analogs to provide context for its potential activity.

Experimental Protocols

ALK Kinase Inhibition Assay (Enzymatic Assay)

This protocol outlines a typical in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against ALK.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of Anaplastic Lymphoma Kinase.

Materials:

  • Recombinant human ALK enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent ALK inhibitor (e.g., Crizotinib) as a positive control.

  • Enzyme and Substrate Addition: Prepare a master mix containing the ALK enzyme and the substrate peptide in the assay buffer. Add this mix to each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for ALK.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection: After incubation, add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Acquisition: Incubate the plate for a short period as per the manufacturer's instructions for the detection reagent, and then measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for ALK Kinase Inhibition Assay

G A Compound Preparation (Serial Dilution in DMSO) B Assay Plate Preparation (Add Compounds to Wells) A->B D Add Enzyme/Substrate Mix to Assay Plate B->D C Enzyme/Substrate Mix (ALK + Peptide Substrate) C->D E Initiate Reaction (Add ATP) D->E F Incubation (e.g., 60 min at 30°C) E->F G Signal Detection (Add Kinase-Glo® Reagent) F->G H Measure Luminescence (Plate Reader) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for determining the IC50 of a test compound against ALK.

Simplified ALK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Ligand Ligand (e.g., Growth Factor) Ligand->ALK Inhibitor 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile (Proposed Inhibitor) Inhibitor->ALK

Caption: Simplified ALK signaling cascade and the proposed point of inhibition.[2]

Conclusion

The validation of this compound as a potential therapeutic agent requires a systematic approach, beginning with in vitro enzymatic and cellular assays to establish potency and selectivity. Based on the available literature for structurally related analogs, Anaplastic Lymphoma Kinase (ALK) represents a promising target for this compound class. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers to design and execute validation studies. Further investigations, including structure-activity relationship (SAR) studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and in vivo efficacy models, will be crucial for the continued development of this and related compounds.

References

Comparative analysis of the biological activity of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has shed light on the potential of novel cyclopropanecarboxamide derivatives as potent inhibitors of the c-Met kinase, a key target in cancer therapy. The research provides a comparative analysis of the biological activity of a series of synthesized compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

The study, which focused on N-substituted cyclopropanecarboxamide derivatives, demonstrated that specific structural modifications significantly influence their anti-tumor activities. The most promising compound identified, 26a , exhibited remarkable cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma).

Quantitative Biological Activity

The in vitro inhibitory activities of the synthesized derivatives against c-Met kinase and their cytotoxic effects on different human cancer cell lines were meticulously evaluated. The results, summarized in the table below, highlight the structure-activity relationships (SARs) observed in the study.

Compoundc-Met IC₅₀ (μM)A549 IC₅₀ (μM)H460 IC₅₀ (μM)HT-29 IC₅₀ (μM)
26a 0.0161.590.720.56
Other Derivatives Moderate to good---

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell growth.

The preliminary SAR studies indicated that a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide moiety as the linker part of the molecule was preferred for enhanced activity. Furthermore, the presence of electron-withdrawing groups on the terminal phenyl rings was found to be beneficial for improving the antitumor activities of these compounds.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental methodologies were employed.

c-Met Kinase Inhibition Assay

The inhibitory activity of the compounds against the c-Met kinase was determined using a standard enzymatic assay. The assay measures the ability of the compounds to block the phosphorylation of a substrate by the c-Met enzyme. The concentration of the compound that results in 50% inhibition of the enzyme activity was determined as the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the derivatives on the A549, H460, and HT-29 cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells were treated with various concentrations of the compounds for a specified period, and the IC₅₀ values were calculated as the concentration that reduces cell viability by 50%.

Signaling Pathway and Experimental Workflow

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. The synthesized cyclopropanecarboxamide derivatives are designed to inhibit the kinase activity of c-Met, thereby blocking these downstream signaling events.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K PI3K c-Met Receptor->PI3K Activates RAS RAS c-Met Receptor->RAS Activates STAT3 STAT3 c-Met Receptor->STAT3 Activates Akt Akt PI3K->Akt Activates Gene Expression Gene Expression Akt->Gene Expression RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Gene Expression STAT3->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival Angiogenesis Angiogenesis Gene Expression->Angiogenesis Inhibitor Cyclopropanecarboxamide Derivatives Inhibitor->c-Met Receptor Inhibits

Caption: c-Met signaling pathway and the inhibitory action of cyclopropanecarboxamide derivatives.

The experimental workflow for the evaluation of these compounds followed a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Synthesis Synthesis of Cyclopropanecarboxamide Derivatives Purification Purification and Characterization Synthesis->Purification Kinase_Assay In vitro c-Met Kinase Inhibition Assay Purification->Kinase_Assay Cell_Culture Cancer Cell Line Culture (A549, H460, HT-29) Purification->Cell_Culture SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay In vitro Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->SAR_Analysis Lead_Identification Identification of Lead Compound (26a) SAR_Analysis->Lead_Identification

Benchmarking 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile: A Comparative Performance Guide Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of the novel compound 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile against established anticancer therapies. While specific experimental data for this compound is emerging, this document outlines the methodologies and presents a hypothetical data comparison to guide future research and benchmarking efforts. The inclusion of the trifluoromethylphenyl moiety and a cyclopropane ring suggests potential for significant biological activity, making it a compound of interest in oncological research.

Comparative Performance Data

To objectively assess the anticancer potential of this compound, its cytotoxic activity would be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, would be determined and compared with a standard chemotherapeutic agent, such as Doxorubicin.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound vs. Doxorubicin

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast AdenocarcinomaData to be determined0.05 - 0.5
A549Lung CarcinomaData to be determined0.1 - 1.0
HCT-116Colon CarcinomaData to be determined0.02 - 0.2
HeLaCervical CancerData to be determined0.03 - 0.3

Note: The IC50 values for Doxorubicin are representative and can vary based on experimental conditions. The values for this compound are to be established through experimentation.

Experimental Protocols

The following is a standard protocol for determining the in vitro cytotoxicity of a novel compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension is prepared, and cell density is determined using a hemocytometer.

    • Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.

    • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Doxorubicin is used as a positive control, and a vehicle control (medium with DMSO) is also included.

    • The plates are incubated for 48-72 hours.

  • MTT Assay:

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of each well is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (4h incubation) treatment->mtt_assay read_plate Absorbance Reading (570 nm) mtt_assay->read_plate calc_ic50 IC50 Calculation read_plate->calc_ic50

Experimental Workflow for In Vitro Cytotoxicity Screening

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase cluster_mitochondrial Mitochondrial Pathway drug Anticancer Drug bax Bax/Bak Activation drug->bax cas3 Caspase-3 Activation apoptosis Apoptosis cas3->apoptosis cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3

Simplified Intrinsic Apoptosis Signaling Pathway

Cross-Validation of the Potential Bioactivity of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile in Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, compounds featuring strained ring systems, such as cyclopropanes, and bio-functional groups like nitriles and trifluoromethyl moieties, are of significant interest due to their unique conformational and electronic properties. This guide provides a comparative analysis of the potential bioactivity of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile by cross-validating it against structurally related compounds with established biological activities in various experimental models.

Introduction to the Core Scaffold

This compound is a synthetic organic compound characterized by a central cyclopropane ring, a nitrile group, and a phenyl ring substituted with a trifluoromethyl group. This unique combination of structural motifs suggests potential for biological activity. The cyclopropane ring introduces conformational rigidity, which can lead to specific interactions with biological targets.[1] The nitrile group can participate in hydrogen bonding and other molecular interactions, potentially influencing enzyme inhibition or receptor binding. Furthermore, the trifluoromethyl group is a well-known bioisostere for a methyl group, which can enhance metabolic stability and binding affinity due to its lipophilicity and electron-withdrawing nature.[2]

Comparative Bioactivity of Structurally Related Compounds

To contextualize the potential efficacy of this compound, we present a comparative summary of the in vitro anticancer activity of structurally related spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. These compounds share the cyclopropane core and have been evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs [3]

CompoundCancer Cell LineIC50 (µM)
Compound 6b HT-29 (Colon)>50
DU-145 (Prostate)4.8
Hela (Cervical)21.5
A-549 (Lung)15.2
MCF-7 (Breast)35.8
Compound 6u HT-29 (Colon)12.5
DU-145 (Prostate)3.1
Hela (Cervical)18.9
A-549 (Lung)10.7
MCF-7 (Breast)24.3
Doxorubicin (Reference) DU-145 (Prostate)1.2

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells.

The data presented in Table 1 demonstrates that cyclopropane-containing compounds can exhibit potent, cell-line-specific anticancer activity. For instance, both Compound 6b and 6u show significant activity against the DU-145 prostate cancer cell line.[3] The variation in activity across different cancer cell lines highlights the importance of broad-spectrum screening to identify the most responsive cancer types.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of many small molecules is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5] Inhibitors targeting components of this pathway, such as mTOR, are of significant interest in cancer therapy.[5]

Based on the structural features of this compound, it is plausible that it could act as an inhibitor of protein kinases such as mTOR or PI3K. The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

mTOR_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy

Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation.

Experimental Protocols for Bioactivity Assessment

To enable researchers to validate the potential bioactivity of this compound and other novel compounds, this section provides detailed methodologies for key in vitro experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., DU-145, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (mTOR Kinase Assay)

This assay measures the ability of a compound to inhibit the kinase activity of mTOR.

Materials:

  • Recombinant active mTOR enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a peptide or protein that is a known mTOR substrate)

  • Test compound

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or an ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a reaction mixture containing the mTOR enzyme, kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Determine the IC50 value of the compound for mTOR inhibition.

The following diagram outlines a general workflow for screening and validating the bioactivity of a novel compound.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Active Hit Identification Active Hit Identification In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Active Hit Identification Mechanism of Action Studies Mechanism of Action Studies Active Hit Identification->Mechanism of Action Studies In Vivo Efficacy Studies (Animal Models) In Vivo Efficacy Studies (Animal Models) Active Hit Identification->In Vivo Efficacy Studies (Animal Models) If potent Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Target Identification & Validation (e.g., Kinase Assays) Target Identification & Validation (e.g., Kinase Assays) Mechanism of Action Studies->Target Identification & Validation (e.g., Kinase Assays) Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Efficacy Studies (Animal Models)->Lead Optimization

Caption: A general workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion

While direct biological data for this compound remains to be published, a comparative analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the context of anticancer research. The presence of the cyclopropane, nitrile, and trifluoromethyl moieties provides a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future studies involving broad in vitro screening against a panel of cancer cell lines, followed by mechanistic and in vivo studies, are warranted to fully realize the therapeutic potential of this and similar chemical scaffolds.

References

A Comparative Guide to Advanced Analytical Techniques for Purity Confirmation of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. For a novel molecule like 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, a multifaceted analytical approach is imperative to detect and quantify any potential impurities. This guide provides a comparative overview of advanced analytical techniques, complete with experimental data and detailed protocols, to aid researchers in establishing a robust purity assessment strategy.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the type of impurity to be detected (e.g., organic, inorganic, chiral), the required sensitivity, and the stage of drug development. A combination of chromatographic and spectroscopic methods is often employed for comprehensive impurity profiling.[1][2][3][4]

TechniquePrinciplePrimary Application for PurityTypical Limit of Quantitation (LOQ)Key AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC/UHPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of organic impurities, degradation products.[1][5][6]0.01 - 0.1%High resolution, sensitivity, and versatility for a wide range of compounds.[6]May require chromophores for UV detection; Charged Aerosol Detector (CAD) can be used for non-chromophoric impurities.[7]
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Analysis of residual solvents and volatile organic impurities.[1][5]1 - 50 ppmExcellent for volatile and semi-volatile analytes; high sensitivity.Not suitable for non-volatile or thermally labile compounds.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for separation.Chiral purity determination and separation of stereoisomers.[8]0.05 - 0.1%Fast separations, reduced solvent consumption, and ideal for chiral analysis.[8]Requires specialized equipment.
Mass Spectrometry (MS) (coupled with LC or GC) Ionization of molecules and separation based on their mass-to-charge ratio.Identification and structural elucidation of unknown impurities and degradation products.[1][6]pg - ng levelHigh sensitivity and specificity, providing molecular weight and structural information.[6]Quantification can be complex; ionization efficiency varies between compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the API, identification and quantification of impurities without a reference standard (qNMR).[5][6]0.1 - 1%Provides detailed structural information; quantitative without the need for identical reference standards.[6]Lower sensitivity compared to chromatographic techniques.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of a sample with inductively coupled plasma and subsequent mass analysis.Quantification of elemental impurities.[1]ppb - ppt levelExtremely high sensitivity for trace metal analysis.Destructive technique; not suitable for organic impurity analysis.

Experimental Protocols

HPLC-UV Method for Organic Impurity Profiling

This method is designed for the separation and quantification of potential process-related impurities and degradation products.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL.

Chiral SFC Method for Enantiomeric Purity

This method is crucial for ensuring the stereochemical purity of the final compound, as different enantiomers can have distinct pharmacological activities.[8][9][10]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol or Ethanol with a basic or acidic additive). A typical starting point would be an 80:20 (v/v) ratio of CO2 to modifier.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in the modifier to a final concentration of 0.5 mg/mL.

qNMR for Purity Assay

Quantitative NMR (qNMR) allows for the determination of the absolute purity of the compound without the need for a specific reference standard of the analyte.[6]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing:

    • Accurately weigh the sample and the internal standard.

    • Dissolve both in the deuterated solvent.

    • Acquire the 1H NMR spectrum.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Inject into HPLC-UV B->C D Separation on C18 Column C->D E UV Detection (230 nm) D->E F Integrate Peaks E->F G Calculate % Area Purity F->G

Caption: Workflow for organic impurity analysis by HPLC-UV.

Chiral_SFC_Workflow A Sample Preparation (Dissolve in Modifier) B Injection into SFC System A->B C Chiral Separation (Supercritical CO2 / Modifier) B->C D UV Detection C->D E Data Analysis (Determine Enantiomeric Excess) D->E

Caption: Workflow for determining enantiomeric purity using Chiral SFC.

qNMR_Logic cluster_sample Accurate Mass Measurement cluster_nmr NMR Acquisition cluster_calculation Purity Calculation Sample 1-(4-(trifluoromethyl)phenyl) cyclopropanecarbonitrile Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Internal Standard (e.g., Maleic Acid) Standard->Dissolve Acquire Acquire 1H NMR Spectrum (long relaxation delay) Dissolve->Acquire Integrate Integrate Analyte and Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Logical steps for absolute purity determination by qNMR.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclopropane Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 1-phenylcyclopropane scaffold, with a focus on their potential as anticancer agents. While direct SAR studies on the 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile scaffold are not extensively available in the public domain, this guide leverages data from closely related 1-phenylcyclopropane carboxamide analogs to provide insights into the structural requirements for cytotoxic activity.

Data Summary of Anticancer Activity

The antiproliferative activity of a series of novel 1-phenylcyclopropane carboxamide derivatives was evaluated against the U937 human myeloid leukemia cell line. The results, presented in Table 1, highlight the influence of substitutions on the phenyl ring on the cytotoxic potential of these compounds.[1][2]

Compound IDR1R2R3R4IC50 (µM) against U937 cells
8a HHHH>100
8b OCH3HHH1.8
8c HOCH3HH1.5
8d HHFH1.2
8e HHClH1.1
8f HHOCH3H1.6
8g HOCH3OCH3H1.4
8h HClClH1.0
8i HHHOCH31.7

Caption: Table 1. In vitro antiproliferative activity of substituted 1-phenylcyclopropane carboxamide derivatives against the U937 cell line.[1]

Experimental Protocols

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives[1][2]

A general synthetic route to the 1-phenylcyclopropane carboxamide derivatives involves a multi-step process:

  • Cyclopropanation: Substituted 2-phenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst to form the corresponding 1-phenylcyclopropanecarbonitrile derivative.

  • Hydrolysis: The nitrile group of the 1-phenylcyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid using a strong acid, such as concentrated hydrochloric acid, under heating.

  • Amide Coupling: The resulting 1-phenylcyclopropanecarboxylic acid is coupled with a desired amine (e.g., methyl 2-(aminophenoxy)acetate) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base to yield the final 1-phenylcyclopropane carboxamide derivative.

Antiproliferative Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)[1]

The in vitro antiproliferative activity of the synthesized compounds was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture: U937 cells were cultured in an appropriate medium and seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo® reagent was added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) were then calculated from the dose-response curves.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold_Selection Scaffold Selection (1-Phenylcyclopropane) Analog_Design Analog Design (Varying Substituents) Scaffold_Selection->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., Anticancer Assay) Purification_Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analog_Design

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Anticancer_Mechanism Compound 1-Phenylcyclopropane Carboxamide Derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell Cellular_Target Interaction with Cellular Target(s) Cancer_Cell->Cellular_Target Signal_Transduction Disruption of Signal Transduction Pathways Cellular_Target->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis (Programmed Cell Death) Signal_Transduction->Apoptosis Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Putative mechanism of action for cytotoxic anticancer agents.

References

A Comparative Overview of In Vitro and In Vivo Studies: Insights from Analogs of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data for 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is not publicly available, this guide provides a comparative overview of related compounds to infer potential biological activities and guide future research. The analysis focuses on structurally similar molecules, particularly those containing the trifluoromethylphenyl and cyclopropane moieties, to offer insights into their potential in vitro and in vivo properties.

The strategic incorporation of a cyclopropane ring and a trifluoromethyl group into small molecules is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and other pharmacokinetic properties. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, while the trifluoromethyl group can significantly alter its electronic properties and resistance to metabolic degradation.

In Vitro Studies of Structural Analogs

Research on analogs of this compound, such as fluorinated 2-phenylcyclopropylmethylamines, has shown significant activity as agonists for serotonin receptors, particularly the 5-HT2C receptor. These studies provide valuable insights into the potential neurological applications of this class of compounds.

Below is a summary of the in vitro activity of representative analogs at serotonin 5-HT2 receptors. The data is presented as EC50 values, which is the concentration of a drug that gives a half-maximal response.

Compound5-HT2C EC50 (nM)5-HT2B EC50 (nM)5-HT2A EC50 (nM)Reference
(+)-2-(4-fluorophenyl)cyclopropylmethylamine4.7>10,000580[1]
(+)-2-(2,4-difluorophenyl)cyclopropylmethylamine2.1>10,0001,200[1]
(+)-2-(3,4-dichlorophenyl)cyclopropylmethylamine0.91,800110[1]

These findings suggest that compounds with a substituted phenyl ring attached to a cyclopropane moiety can be potent and selective modulators of serotonin receptors. The trifluoromethyl group in the target compound could further influence this activity.

Potential In Vivo Implications

While specific in vivo studies on this compound are absent from the literature, the favorable in vitro profiles of its analogs suggest potential for in vivo efficacy in models of central nervous system disorders. For instance, selective 5-HT2C agonists have shown promise in preclinical models of obesity, schizophrenia, and drug addiction.

Furthermore, the inclusion of a cyclopropane ring is a known strategy to improve metabolic stability by making the molecule less susceptible to degradation by cytochrome P450 enzymes. This could translate to a longer half-life and improved oral bioavailability in vivo.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of related cyclopropane derivatives are available in the scientific literature. Below are generalized outlines for key experimental procedures.

Synthesis of Phenylcyclopropane Derivatives:

A common method for the synthesis of phenylcyclopropane derivatives involves a cyclopropanation reaction of a substituted styrene with a diazo compound in the presence of a metal catalyst, such as copper or rhodium.

G Styrene Substituted Styrene Reaction Cyclopropanation Styrene->Reaction Diazo Diazo Compound Diazo->Reaction Catalyst Metal Catalyst (e.g., Cu(acac)2) Catalyst->Reaction Product Phenylcyclopropane Derivative Reaction->Product

A generalized workflow for the synthesis of phenylcyclopropane derivatives.

In Vitro Functional Activity Assay (Calcium Flux):

The functional activity of compounds at G-protein coupled receptors, like the serotonin receptors, is often assessed by measuring changes in intracellular calcium levels.

G cluster_workflow In Vitro Calcium Flux Assay Workflow A Plate cells expressing the target receptor B Load cells with a calcium-sensitive dye A->B C Add test compound B->C D Measure fluorescence change (calcium influx) C->D E Calculate EC50 values D->E

Workflow for an in vitro calcium flux assay to determine compound potency.

Signaling Pathway Context

The potential therapeutic effects of 5-HT2C agonists are mediated through their interaction with the 5-HT2C receptor, a Gq-coupled receptor. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

G Compound 5-HT2C Agonist (e.g., Phenylcyclopropane Analog) Receptor 5-HT2C Receptor Compound->Receptor G_protein Gq Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response

References

Safety Operating Guide

Proper Disposal of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, dispose of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile and its contaminated materials as hazardous chemical waste through an approved waste disposal plant.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its chemical properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound should be treated as a hazardous chemical waste. All waste streams containing this compound must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper disposal.

Key Waste Streams:

  • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, filter paper) that have come into direct contact with the compound.

  • Liquid Waste: Solutions containing this compound. The disposal of liquid waste will depend on the solvent used. Halogenated and non-halogenated solvent waste streams should generally be segregated.

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound must be disposed of in designated sharps containers.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, appropriate PPE must be worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • Closed-toe shoes

Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.

2. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Use separate containers for halogenated and non-halogenated solvents.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) present, and their approximate concentrations.

  • Storage: Store the sealed liquid waste container in secondary containment to prevent spills. The storage area should be a designated SAA or central hazardous waste facility.

  • Disposal: Schedule a pickup with your institution's EHS-approved hazardous waste contractor.

3. Sharps Waste Disposal:

  • Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • Labeling: The sharps container should be labeled with "Hazardous Waste," "Sharps," and the chemical contaminant "this compound."

  • Disposal: Once the sharps container is full (do not overfill), seal it and arrange for disposal through your institution's EHS-approved hazardous waste program.

Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill: If it is safe to do so, use a chemical spill kit to contain and absorb the spill. Avoid generating dust from solid spills.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Dispose of Spill Debris: All materials used to clean up the spill must be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Disposal Summary Table

Waste TypeContainerLabeling RequirementsDisposal Method
Solid Waste Leak-proof, compatible container"Hazardous Waste", "this compound"EHS-approved hazardous waste contractor
Liquid Waste Leak-proof, compatible container with secondary containment"Hazardous Waste", "this compound", list of solvents and concentrationsEHS-approved hazardous waste contractor
Sharps Waste Puncture-resistant sharps container"Hazardous Waste", "Sharps", "this compound"EHS-approved hazardous waste contractor

Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Start Waste Generated (Solid, Liquid, Sharps) Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Contaminated PPE, Labware) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Segregate->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, Glassware) Segregate->Sharps_Waste Sharps Label_Solid Label Container: 'Hazardous Waste' 'this compound' Solid_Waste->Label_Solid Label_Liquid Label Container: 'Hazardous Waste' 'this compound' List Solvents & Concentrations Liquid_Waste->Label_Liquid Label_Sharps Label Container: 'Hazardous Waste' 'Sharps' 'this compound' Sharps_Waste->Label_Sharps Store_SAA Store in Designated Satellite Accumulation Area (SAA) Label_Solid->Store_SAA Label_Liquid->Store_SAA Label_Sharps->Store_SAA EHS_Pickup Arrange Pickup with EHS Hazardous Waste Contractor Store_SAA->EHS_Pickup Disposal Proper Disposal at Approved Facility EHS_Pickup->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

This guide provides immediate and essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on the known hazards of structurally similar nitrile and trifluoromethyl-containing compounds.

Compound Identification and Hazard Summary

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Sensitization: May cause an allergic skin reaction.

The GHS pictograms associated with similar compounds include the health hazard and exclamation mark symbols.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.
Immediate Safety and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[3][4][5] Consider double-gloving for extended operations.Provides protection against splashes from a wide range of chemicals, including solvents and acids.[3][5] Nitrile is more puncture-resistant than latex.[3]
Eye Protection Chemical safety goggles.Protects eyes from splashes and airborne particles of the compound.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of dust or vapors.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Verify the location of the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on a lab coat and fasten it completely.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly before putting on nitrile gloves. Ensure gloves are free of tears or defects.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Dispose of contaminated gloves and other disposable materials in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, weighing papers, and disposable labware.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures
IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials locate_safety Locate Safety Equipment gather_materials->locate_safety don_coat Lab Coat don_goggles Safety Goggles don_coat->don_goggles don_gloves Nitrile Gloves don_goggles->don_gloves handle_compound Handle Compound in Fume Hood avoid_contact Avoid Direct Contact handle_compound->avoid_contact decontaminate Decontaminate Surfaces dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.